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  • Product: 3-Hydroxy-2-methylpropanenitrile
  • CAS: 2567-01-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-2-methylpropanenitrile

Introduction 3-Hydroxy-2-methylpropanenitrile, also known as propylene cyanohydrin, is a bifunctional organic molecule with the chemical formula C₄H₇NO and a molecular weight of 85.10 g/mol .[1] This colorless liquid ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Hydroxy-2-methylpropanenitrile, also known as propylene cyanohydrin, is a bifunctional organic molecule with the chemical formula C₄H₇NO and a molecular weight of 85.10 g/mol .[1] This colorless liquid serves as a versatile intermediate in organic synthesis, particularly in the production of various pharmaceuticals, agrochemicals, and specialty polymers. Its structure, containing both a hydroxyl and a nitrile group, allows for a wide range of chemical transformations.

The unambiguous structural confirmation and purity assessment of 3-Hydroxy-2-methylpropanenitrile are critical for its application in regulated industries. This is achieved through a combination of spectroscopic techniques. This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is intended for researchers, chemists, and quality control professionals who require a comprehensive understanding of its spectroscopic signature.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms in 3-Hydroxy-2-methylpropanenitrile are numbered as shown in the diagram below. This convention will be used throughout the guide to correlate spectroscopic signals with their corresponding atoms.

Caption: Molecular structure of 3-Hydroxy-2-methylpropanenitrile with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is typically performed in a deuterated solvent, and the choice of solvent can influence the chemical shifts, particularly of exchangeable protons like the hydroxyl proton.[2][3]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Expertise in Practice: The choice of deuterated solvent is critical. In a non-hydrogen bonding solvent like CDCl₃, the hydroxyl proton signal can be broad and appear over a wide chemical shift range. In contrast, a hydrogen-bond accepting solvent like DMSO-d₆ will often result in a sharper, more defined signal for the OH proton and may reveal coupling to adjacent protons. The data presented here is based on spectra recorded in CDCl₃, a common and non-invasive solvent for initial analysis.

¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~3.70m2H-H₂-C1
~2.80m1H-H-C2
~2.50br s1H-H-O6
1.35d3H~7.0H₃-C4

Analysis of the ¹H NMR Spectrum:

  • H₂-C1 (δ ~3.70, m): These two protons are diastereotopic due to the adjacent chiral center (C2). They appear as a multiplet because they are coupled to the proton on C2. The downfield shift is caused by the deshielding effect of the adjacent electronegative oxygen atom (O6).

  • H-C2 (δ ~2.80, m): This single proton is on the chiral center and is coupled to the protons on C1 and C4, resulting in a complex multiplet. Its position is influenced by the adjacent hydroxyl, methyl, and nitrile groups.

  • H-O6 (δ ~2.50, br s): This is the hydroxyl proton. Its chemical shift can vary significantly depending on concentration, temperature, and solvent. The broadness of the signal is due to chemical exchange and the absence of observable coupling is common in CDCl₃.

  • H₃-C4 (δ 1.35, d): The three protons of the methyl group are equivalent and are coupled to the single proton on C2, resulting in a doublet with a typical vicinal coupling constant of approximately 7.0 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their chemical environment (e.g., hybridization, attachment to electronegative atoms).

¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
121.5C3 (C≡N)
65.0C1 (CH₂OH)
35.5C2 (CH)
15.5C4 (CH₃)

Analysis of the ¹³C NMR Spectrum:

  • C3 (δ 121.5): The carbon of the nitrile group appears significantly downfield, which is characteristic for this functional group.[4][5]

  • C1 (δ 65.0): This carbon is attached to the electronegative oxygen atom, causing a substantial downfield shift into the typical range for carbons in an alcohol moiety.[5]

  • C2 (δ 35.5): The methine carbon (CH) appears at this intermediate chemical shift, influenced by its alkyl and nitrile substituents.

  • C4 (δ 15.5): The methyl carbon appears in the typical upfield aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Key IR Absorption Bands (Liquid Film)

Wavenumber (cm⁻¹)IntensityAssignment
3450Strong, BroadO-H Stretch (Alcohol)
2980, 2940MediumC-H Stretch (Aliphatic)
2250Medium, SharpC≡N Stretch (Nitrile)
1050StrongC-O Stretch (Primary Alcohol)

Interpretation of the IR Spectrum:

  • The very broad and strong absorption band centered around 3450 cm⁻¹ is a definitive indicator of the hydroxyl (-OH) group, with the broadening caused by hydrogen bonding.

  • The absorptions in the 2940-2980 cm⁻¹ region are characteristic of stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups.

  • The sharp, medium-intensity peak at 2250 cm⁻¹ is a classic signature for the carbon-nitrogen triple bond of a nitrile group.[6] Its sharpness distinguishes it from other absorptions in this region.

  • The strong band at 1050 cm⁻¹ corresponds to the C-O single bond stretching vibration, consistent with a primary alcohol structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments. In Electron Ionization (EI) MS, the molecule is ionized by a high-energy electron beam, often causing the molecular ion to fragment in a predictable manner.[7]

  • Molecular Ion (M⁺): The molecular ion peak for 3-Hydroxy-2-methylpropanenitrile is expected at m/z = 85 , corresponding to its molecular weight. This peak may be of low intensity or absent in EI spectra of alcohols due to facile fragmentation.[8]

  • Base Peak: The most intense peak in the spectrum is the base peak. For this molecule, the base peak is observed at m/z = 54 .

Major Fragmentation Pathways:

The fragmentation of 3-Hydroxy-2-methylpropanenitrile is driven by the presence of the hydroxyl and nitrile functional groups. Key fragmentation processes include alpha-cleavage and loss of neutral molecules.

  • Loss of a Methyl Radical (α-cleavage): Cleavage of the C2-C4 bond results in the loss of a methyl radical (•CH₃, 15 Da), leading to a fragment ion at m/z = 70 .

  • Loss of a Hydroxymethyl Radical (α-cleavage): The most favorable alpha-cleavage is the loss of the •CH₂OH radical (31 Da), which forms a stable secondary carbocation stabilized by the nitrile group. This results in the base peak at m/z = 54 .

  • Loss of Water: The loss of a neutral water molecule (H₂O, 18 Da) from the molecular ion can occur, leading to a fragment at m/z = 67 .

  • Loss of HCN: Elimination of hydrogen cyanide (HCN, 27 Da) from the molecular ion can produce a fragment at m/z = 58 .

G M [C₄H₇NO]⁺˙ m/z = 85 (Molecular Ion) F70 [C₃H₄NO]⁺ m/z = 70 M->F70 - •CH₃ F54 [C₃H₄N]⁺ m/z = 54 (Base Peak) M->F54 - •CH₂OH F67 [C₄H₅N]⁺˙ m/z = 67 M->F67 - H₂O F58 [C₃H₆O]⁺˙ m/z = 58 M->F58 - HCN

Caption: Key fragmentation pathways for 3-Hydroxy-2-methylpropanenitrile in EI-MS.

Integrated Spectroscopic Analysis and Experimental Protocols

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer a self-validating system for unambiguous compound identification.

Integrated Analysis Workflow

The logical flow from sample preparation to final structure confirmation is a systematic process. The data from each spectroscopic method must be consistent with the proposed structure and with each other.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Raw Data Sample Sample of 3-Hydroxy-2-methylpropanenitrile PrepNMR Dissolve in CDCl₃ with TMS Sample->PrepNMR PrepIR Prepare Neat Liquid Film Sample->PrepIR PrepMS Inject into GC-MS or Direct Inlet Sample->PrepMS NMR ¹H & ¹³C NMR Acquisition PrepNMR->NMR IR FT-IR Acquisition PrepIR->IR MS EI-MS Acquisition PrepMS->MS DataNMR NMR Spectra: - Chemical Shifts - Couplings - Integrations NMR->DataNMR DataIR IR Spectrum: - Functional Group Frequencies IR->DataIR DataMS Mass Spectrum: - Molecular Ion - Fragment m/z MS->DataMS Final Confirmed Structure of 3-Hydroxy-2-methylpropanenitrile DataNMR->Final Integrated Analysis & Interpretation DataIR->Final Integrated Analysis & Interpretation DataMS->Final Integrated Analysis & Interpretation

Caption: Workflow for the integrated spectroscopic elucidation of 3-Hydroxy-2-methylpropanenitrile.

Narrative of Confirmation:

  • Mass Spectrometry initially suggests a molecular weight of 85, consistent with the formula C₄H₇NO. The fragmentation pattern, particularly the loss of 31 Da (•CH₂OH), points towards a structure with a hydroxymethyl group.

  • Infrared Spectroscopy confirms the presence of the key functional groups: a hydroxyl group (broad ~3450 cm⁻¹) and a nitrile group (sharp ~2250 cm⁻¹), validating the molecular formula's heteroatoms.

  • ¹³C NMR confirms the carbon skeleton, showing four distinct carbon environments: one nitrile, one alcohol-bearing carbon, one methine, and one methyl group.

  • ¹H NMR provides the final and most detailed confirmation, showing the connectivity and relative positions of all protons. The splitting patterns (e.g., the methyl doublet coupled to the methine multiplet) and integrations perfectly match the proposed structure of 3-Hydroxy-2-methylpropanenitrile, allowing for an unambiguous assignment.

Standard Operating Protocols

The following are generalized, field-proven protocols for acquiring high-quality spectroscopic data for a liquid sample like 3-Hydroxy-2-methylpropanenitrile.

Protocol 1: NMR Data Acquisition

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

  • Homogenization: Cap the NMR tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate (typically 298 K).

  • Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).

  • ¹³C Acquisition: Acquire the proton-decoupled ¹³C spectrum (e.g., 45° pulse angle, 2-second relaxation delay, 1024 scans).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ triplet center peak to 77.16 ppm.[4]

Protocol 2: FT-IR Data Acquisition

  • Background Scan: Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (NaCl) are clean. Perform a background scan to be subtracted from the sample spectrum.

  • Sample Application: Apply one to two drops of the neat liquid sample directly onto the ATR crystal or as a thin capillary film between two salt plates.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal or salt plates with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

Protocol 3: GC-MS Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Method: Set up the gas chromatograph (GC) with an appropriate column (e.g., nonpolar DB-5) and temperature program to separate the analyte from any impurities. Set the mass spectrometer (MS) to scan a suitable mass range (e.g., m/z 35-200) in Electron Ionization (EI) mode at 70 eV.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • Data Analysis: Identify the chromatographic peak corresponding to the analyte. Analyze the corresponding mass spectrum, identifying the molecular ion and major fragment ions.

Conclusion

The spectroscopic characterization of 3-Hydroxy-2-methylpropanenitrile is straightforward when a systematic, multi-technique approach is employed. The ¹H and ¹³C NMR spectra provide definitive information on the C-H framework and connectivity. Infrared spectroscopy offers rapid confirmation of the critical hydroxyl and nitrile functional groups, while mass spectrometry validates the molecular weight and reveals predictable fragmentation patterns. Together, these techniques provide a robust and self-validating analytical package for the unambiguous identification and quality assessment of this important chemical intermediate.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • re3data.org. (2023). Spectral Database for Organic Compounds. [Link]

  • SDBS-AIST. (2015). Introduction to the Spectral Data Base (SDBS). [Link]

  • Bioregistry. Spectral Database for Organic Compounds. [Link]

  • PubChem. (n.d.). Propylene cyanohydrin. National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). 3-hydroxy-2-methylpropanenitrile. [Link]

  • NIST. (n.d.). Propanenitrile, 3-hydroxy-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 3-Hydroxy-2-methylpentanenitrile. National Center for Biotechnology Information. [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • NextSDS. (n.d.). 3-hydroxy-2-[(thiophen-2-yl)methyl]propanenitrile. [Link]

  • PubMed. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

  • NIST. (n.d.). Propanenitrile, 3-hydroxy-. NIST Chemistry WebBook. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Michigan State University. (n.d.). 13-C NMR Chemical Shift Table. [Link]

  • University of Houston-Downtown. (n.d.). NMR Tables. [Link]

  • University of Puget Sound. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Formation of 3-Hydroxy-2-methylpropanenitrile: Mechanisms, Protocols, and Applications

Abstract This technical guide provides a comprehensive examination of the synthesis of 3-hydroxy-2-methylpropanenitrile, a pivotal intermediate in the production of various fine chemicals, most notably as a precursor to...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the synthesis of 3-hydroxy-2-methylpropanenitrile, a pivotal intermediate in the production of various fine chemicals, most notably as a precursor to pantothenic acid (Vitamin B5). This document delves into the core chemical principles, reaction mechanisms, and practical laboratory protocols for its formation. Catering to researchers, scientists, and professionals in drug development and process chemistry, this guide offers field-proven insights into the causal factors behind experimental choices, ensuring both scientific integrity and practical applicability. The content is structured to provide a deep understanding of the classical cyanohydrin formation from isobutyraldehyde, explores modern catalytic and biocatalytic advancements for asymmetric synthesis, and details the subsequent conversion to D,L-pantolactone.

Introduction: The Significance of 3-Hydroxy-2-methylpropanenitrile

3-Hydroxy-2-methylpropanenitrile, also known as β-hydroxyisobutyronitrile, is a bifunctional molecule featuring both a hydroxyl and a nitrile group.[1] Its chemical structure, CC(CO)C#N, makes it a versatile building block in organic synthesis.[2] The primary industrial relevance of this compound lies in its role as a key precursor to pantothenic acid, a vital nutrient.[3] The synthesis of D-pantolactone, the chiral intermediate for Vitamin B5, often proceeds through the formation and subsequent hydrolysis and cyclization of a related cyanohydrin.[4][5] Understanding the efficient and selective formation of 3-hydroxy-2-methylpropanenitrile is therefore of significant academic and industrial interest.

This guide will primarily focus on the most prevalent synthetic route: the nucleophilic addition of cyanide to isobutyraldehyde. We will explore the reaction mechanism in detail, provide robust experimental protocols, discuss potential side reactions, and examine advanced catalytic methods that offer enhanced control over stereochemistry.

The Core Mechanism: Cyanohydrin Formation from Isobutyraldehyde

The synthesis of 3-hydroxy-2-methylpropanenitrile is a classic example of a cyanohydrin reaction, which involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of an aldehyde or ketone. In this case, the starting material is isobutyraldehyde (2-methylpropanal).

The Two-Step Nucleophilic Addition

The reaction proceeds via a two-step mechanism under basic or neutral to slightly acidic conditions.[6][7]

  • Nucleophilic Attack: The cyanide ion (:C≡N:⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of isobutyraldehyde. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate.[6][8]

  • Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source, typically hydrogen cyanide (HCN) or water, to yield the final 3-hydroxy-2-methylpropanenitrile product and regenerate the cyanide ion in a catalytic cycle if a base is used to generate the initial cyanide ion.[6][7]

Caption: General mechanism of cyanohydrin formation.

The Role of pH and In-Situ HCN Generation

Directly using hydrogen cyanide gas is highly hazardous due to its extreme toxicity and volatility.[1] Therefore, in a laboratory and industrial setting, HCN is typically generated in situ. This is achieved by reacting a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), with an acid.[6]

The pH of the reaction medium is a critical parameter. The reaction requires the presence of free cyanide ions to act as a nucleophile. However, in a highly acidic solution, the concentration of free cyanide ions would be negligible as the equilibrium H⁺ + CN⁻ ⇌ HCN would shift far to the right. Conversely, in a strongly basic solution, the aldehyde may undergo side reactions such as aldol condensation or polymerization. Therefore, the reaction is typically carried out in a buffered solution or with the careful addition of acid to maintain a pH range of approximately 4-5, which provides a balance between the availability of free cyanide ions and the stability of the aldehyde.[1]

Experimental Protocols

The following protocols are provided as a guide for the synthesis of 3-hydroxy-2-methylpropanenitrile and its subsequent conversion to D,L-pantolactone. These are based on established procedures and should be performed with appropriate safety precautions in a well-ventilated fume hood, given the high toxicity of cyanide compounds.

Synthesis of 3-Hydroxy-2-methylpropanenitrile from Isobutyraldehyde

This protocol is adapted from established cyanohydrin synthesis methods.[9]

Materials:

  • Isobutyraldehyde

  • Sodium cyanide (NaCN)

  • Sulfuric acid (H₂SO₄), 30% aqueous solution

  • Diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of sodium cyanide in water. Add isobutyraldehyde to the flask.

  • Cooling: Cool the flask to 0-5 °C using an ice bath.

  • Acid Addition: Slowly add 30% sulfuric acid dropwise from the dropping funnel while maintaining the internal temperature below 10-15 °C. Vigorous stirring is essential during this step to ensure efficient mixing and heat dissipation.

  • Reaction: After the acid addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-hydroxy-2-methylpropanenitrile.

  • Purification: The crude product can be purified by vacuum distillation.

Conversion of 3-Hydroxy-2-methylpropanenitrile to D,L-Pantolactone

The conversion to pantolactone involves the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid, followed by an intramolecular esterification (lactonization).[5][10]

Materials:

  • 3-Hydroxy-2-methylpropanenitrile

  • Concentrated sulfuric acid

  • Water

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxy-2-methylpropanenitrile and water.

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath.

  • Hydrolysis and Lactonization: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid with a suitable base (e.g., sodium carbonate solution).

  • Extraction: Extract the D,L-pantolactone from the aqueous mixture with ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude D,L-pantolactone.

  • Purification: The crude product can be purified by vacuum distillation.

Catalytic and Asymmetric Approaches

While the classical cyanohydrin synthesis is effective, it produces a racemic mixture of 3-hydroxy-2-methylpropanenitrile. For applications where a specific enantiomer is required, such as in the synthesis of D-pantothenic acid, asymmetric synthesis or chiral resolution is necessary. Modern catalytic methods offer elegant solutions to this challenge.

Biocatalysis with Hydroxynitrile Lyases (HNLs)

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible formation of cyanohydrins.[6][11] They are highly enantioselective and can be used to produce optically pure cyanohydrins.[6] Both (R)- and (S)-selective HNLs are known, sourced from various plants such as Prunus amygdalus (almonds) for (R)-HNL and Hevea brasiliensis (rubber tree) for (S)-HNL.[6][11]

The enzymatic reaction offers several advantages:

  • High Enantioselectivity: Often achieving >95% enantiomeric excess (ee).[12]

  • Mild Reaction Conditions: Reactions are typically run at or near room temperature and neutral pH.

  • Environmentally Benign: The use of enzymes reduces the need for harsh reagents and solvents.

The biocatalytic process often involves a two-phase system (e.g., an organic solvent and an aqueous buffer) to manage the concentrations of the substrate and product, and to facilitate enzyme stability and reuse.[13]

Biocatalytic Synthesis Workflow cluster_workflow Biocatalytic Synthesis of Chiral 3-Hydroxy-2-methylpropanenitrile start Isobutyraldehyde + HCN (or TMSCN) reaction Two-phase system (Organic solvent/Aqueous buffer) pH controlled start->reaction enzyme Hydroxynitrile Lyase (HNL) (e.g., from Prunus amygdalus for (R)-enantiomer) enzyme->reaction separation Phase separation and product extraction reaction->separation product Enantiomerically enriched 3-Hydroxy-2-methylpropanenitrile (e.g., (R)-enantiomer) separation->product

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Foundational

The Definitive Guide to the Crystal Structure Analysis of 3-Hydroxy-2-methylpropanenitrile and Its Derivatives

This technical guide provides an in-depth exploration of the methodologies and critical considerations for the crystal structure analysis of 3-hydroxy-2-methylpropanenitrile and its derivatives. Tailored for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth exploration of the methodologies and critical considerations for the crystal structure analysis of 3-hydroxy-2-methylpropanenitrile and its derivatives. Tailored for researchers, medicinal chemists, and professionals in drug development, this document offers a comprehensive framework, from fundamental principles to advanced analytical techniques, ensuring scientific rigor and practical applicability.

Introduction: The Significance of Hydroxynitriles in Modern Chemistry

3-Hydroxy-2-methylpropanenitrile and its related aliphatic hydroxynitriles, also known as cyanohydrins, are a class of bifunctional molecules containing both a hydroxyl and a nitrile group.[1] This structural motif makes them valuable building blocks in organic synthesis, particularly as precursors to α-hydroxy acids and amino acids, which are crucial components of many pharmaceutical compounds. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, governs their physical properties, reactivity, and, ultimately, their biological activity. Understanding this architecture at the atomic level is paramount for rational drug design and the development of novel synthetic methodologies.

The nitrile group, with its linear geometry and strong dipole moment, can participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which are critical for molecular recognition and binding to biological targets.[2] Elucidating the crystal structure provides definitive information on bond lengths, bond angles, and intermolecular interactions, offering a foundational understanding of the molecule's behavior in the solid state.

Core Principles of Crystal Structure Analysis: From Liquid to Lattice

The primary and most powerful technique for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction (SC-XRD).[3] This method relies on the ability of a well-ordered, single crystal to diffract X-rays in a predictable pattern. This diffraction pattern is then mathematically deconvoluted to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.

The Crystallization Challenge: A Prerequisite for Diffraction

A significant hurdle in the crystal structure analysis of small organic molecules, particularly those that are liquids or low-melting solids at room temperature like 3-hydroxy-2-methylpropanenitrile, is obtaining a single crystal of sufficient quality.

Key Crystallization Techniques for Low-Melting-Point Compounds:

  • Slow Evaporation: This is one of the simplest methods, where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of single crystals.[4]

  • Vapor Diffusion: This technique is highly effective for small quantities of material. A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a reservoir of a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[4]

  • In Situ Crystallization from the Melt: For compounds that are liquid at or near room temperature, in situ crystallization on the diffractometer is a powerful technique. The liquid is sealed in a glass capillary, cooled until it solidifies into a microcrystalline powder, and then a small zone is melted using a focused heat source (e.g., an infrared laser). By slowly moving this molten zone, a single crystal can be grown from a seed crystal.[5]

Experimental Workflow: A Step-by-Step Guide to Single-Crystal X-ray Diffraction

The process of determining a crystal structure can be broken down into several key stages, each requiring careful execution and data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination & Refinement Crystallization Crystal Growth Mounting Crystal Mounting Crystallization->Mounting Select suitable crystal Screening Crystal Screening Mounting->Screening Mount on goniometer Collection Full Data Collection Screening->Collection Determine unit cell & quality Integration Data Integration Collection->Integration Collect diffraction images Solution Structure Solution Integration->Solution Determine reflection intensities Refinement Structure Refinement Solution->Refinement Generate initial model Validation Validation Refinement->Validation Optimize atomic parameters Validation->Solution Check structure quality

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Protocol 1: A Typical Small-Molecule Single-Crystal X-ray Diffraction Experiment
  • Crystal Selection and Mounting:

    • Under a microscope, a suitable single crystal (typically 0.1-0.3 mm in each dimension) with sharp edges and no visible defects is selected.[6]

    • The crystal is carefully mounted on a goniometer head, often using a cryoprotectant oil to prevent it from drying out and to facilitate handling. For air- or moisture-sensitive samples, this process is performed under an inert atmosphere.[7][8]

  • Data Collection:

    • The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms.

    • A preliminary screening is performed to determine the unit cell parameters and assess the crystal quality.

    • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Data Reduction and Structure Solution:

    • The collected diffraction images are processed to integrate the intensities of the individual reflections.

    • The integrated data is then used to solve the crystal structure using direct methods or Patterson methods, which generate an initial electron density map.

    • An initial model of the molecule is built into the electron density map.

  • Structure Refinement and Validation:

    • The initial model is refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.

    • Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

    • The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Case Study: Crystal Structure of Acetone Cyanohydrin (2-Hydroxy-2-methylpropanenitrile)

As a direct crystal structure of 3-hydroxy-2-methylpropanenitrile is not publicly available, we will examine its close structural isomer, acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile), as an illustrative example. The structural principles and analytical approach are directly transferable. Acetone cyanohydrin is a colorless liquid at room temperature and is a key industrial intermediate.[9]

A search of the Cambridge Structural Database (CSD) reveals the crystal structure of acetone cyanohydrin complexed with the enzyme Hydroxynitrile Lyase from Linum usitatissimum (PDB ID: 7VB5).[10] While this is a protein-ligand complex, it provides valuable insight into the conformation and interactions of the acetone cyanohydrin molecule in a crystalline environment.

Analysis of the Acetone Cyanohydrin Structure

In the crystal structure, the acetone cyanohydrin molecule is bound in the active site of the enzyme. The analysis of its structure reveals key features:

  • Conformation: The molecule adopts a specific conformation to fit within the binding pocket of the enzyme.

  • Intermolecular Interactions: The hydroxyl group of the acetone cyanohydrin forms a hydrogen bond with an amino acid residue (Glu323) in the active site. The nitrile group coordinates with a zinc ion, which is a key component of the enzyme's catalytic machinery.[10] These interactions are crucial for the enzyme's function in catalyzing the decomposition of the cyanohydrin.

molecular_interactions cluster_ligand Acetone Cyanohydrin cluster_enzyme Enzyme Active Site ACH C(CH3)2(OH)CN OH_group Hydroxyl (-OH) CN_group Nitrile (-CN) Glu323 Glu323 OH_group->Glu323 Hydrogen Bond Zn_ion Zn²⁺ CN_group->Zn_ion Coordination

Sources

Exploratory

Thermodynamic Properties and Stability Profile of 3-Hydroxy-2-methylpropanenitrile: A Comprehensive Technical Guide

Executive Summary 3-Hydroxy-2-methylpropanenitrile (CAS: 2567-01-3), frequently referred to as β -hydroxyisobutyronitrile or propylene cyanohydrin, is a bifunctional aliphatic compound characterized by the presence of bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Hydroxy-2-methylpropanenitrile (CAS: 2567-01-3), frequently referred to as β -hydroxyisobutyronitrile or propylene cyanohydrin, is a bifunctional aliphatic compound characterized by the presence of both a hydroxyl (-OH) and a nitrile (-C N) group. It serves as a critical synthetic intermediate in the development of active pharmaceutical ingredients (APIs), agrochemicals, and specialized polymers [1].

This whitepaper provides an in-depth analysis of the thermodynamic properties, chemical stability, and degradation pathways of 3-hydroxy-2-methylpropanenitrile. By synthesizing theoretical causality with field-proven experimental protocols, this guide equips researchers and drug development professionals with the necessary frameworks to handle, store, and analyze this compound safely and effectively.

Thermodynamic Properties and Molecular Causality

The thermodynamic behavior of 3-hydroxy-2-methylpropanenitrile is fundamentally dictated by its bifunctional nature.

  • Boiling Point & Volatility: The hydroxyl group facilitates strong intermolecular hydrogen bonding, which significantly elevates its boiling point (110–115°C at 1 mmHg) relative to non-hydroxylated nitriles of similar molecular weight [1].

  • Solubility & Density: The nitrile group contributes a strong dipole moment, enhancing its solubility in polar solvents (e.g., water, ethanol) while maintaining a density near that of water (~0.93–0.99 g/cm³) [1, 2].

Quantitative Thermodynamic Data
PropertyValueExperimental Context / Causality
Molecular Formula C₄H₇NOAliphatic chain with terminal -OH and -CN groups.
Molecular Weight 85.11 g/mol Low molecular weight facilitates high synthetic atom economy.
Boiling Point 110–115°C (at 1 mmHg)High boiling point under vacuum due to extensive H-bonding networks [1].
Melting Point -20°CRemains liquid under standard cold-chain storage conditions [1].
Density 0.93 – 0.991 g/cm³ (at 20°C)Varies slightly based on purity; comparable to aqueous systems [1, 2].
Vapor Pressure 0.0286 mmHg (at 25°C)Low volatility at room temperature reduces inhalation exposure risks [2].
Flash Point 85.2°CCombustible; requires storage away from open ignition sources [2].

Chemical Stability and Degradation Pathways

While 3-hydroxy-2-methylpropanenitrile is generally stable under ambient conditions, its reactivity profile requires careful management during process scale-up. As a hydroxylated nitrile, it is susceptible to several distinct degradation pathways [3]:

  • Hydrolysis: Nitriles are prone to hydrolysis in both acidic and basic aqueous environments. This exothermic reaction yields the corresponding carboxylic acid (3-hydroxy-2-methylpropanoic acid) or its salt.

  • Polymerization: The presence of metal catalysts or strong oxidizing agents (e.g., peroxides, epoxides) can initiate violent, exothermic polymerization.

  • Cyanide Elimination: Exposure to strong bases can trigger a rapid elimination reaction, resulting in the release of highly toxic hydrogen cyanide (HCN) gas.

G A 3-Hydroxy-2-methylpropanenitrile (Parent Compound) B Aqueous Acid/Base A->B Hydrolysis D Metals / Epoxides A->D Catalysis F Strong Bases A->F Deprotonation C 3-Hydroxy-2-methylpropanoic acid (Hydrolysis Product) B->C Heat + H2O E Polymerization Products D->E Exothermic G Hydrogen Cyanide (HCN) F->G Elimination

Degradation pathways of 3-Hydroxy-2-methylpropanenitrile under chemical stress.

Experimental Protocols for Stability Testing

To ensure the structural integrity of 3-hydroxy-2-methylpropanenitrile during storage and synthetic workflows, a self-validating stability testing framework is essential. The following protocols are designed to elucidate kinetic breakdown pathways and thermal limits.

Protocol 1: Thermal Stability Profiling via TGA/DSC

Causality: Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) allows researchers to decouple simple mass-loss events (e.g., volatilization) from complex phase transitions or exothermic degradation (e.g., polymerization).

  • Step 1: Sample Preparation: Accurately weigh 5–10 mg of 3-hydroxy-2-methylpropanenitrile into an aluminum crucible. Seal with a pierced lid to allow evolved gases to escape without causing crucible rupture.

  • Step 2: TGA/DSC Execution: Purge the furnace with inert Nitrogen gas (50 mL/min). Ramp the temperature from 25°C to 300°C at a controlled rate of 10°C/min.

  • Step 3: Isothermal Hold (Stress Test): To simulate long-term reactor conditions, perform a separate run holding the temperature isothermally at 80°C (just below the flash point) for 12 hours. Monitor the DSC curve for any exothermic deviations indicative of auto-polymerization.

  • Step 4: Evolved Gas Analysis (Optional): Interface the TGA exhaust with a Fourier Transform Infrared (FTIR) spectrometer to detect the real-time evolution of HCN or ammonia, confirming the specific degradation mechanism.

Workflow S1 Sample Prep (Al Crucible) S2 TGA/DSC Ramp (25°C to 300°C) S1->S2 S3 Isothermal Hold (80°C for 12h) S2->S3 S4 Evolved Gas Analysis (FTIR/MS) S3->S4 S5 Data Synthesis (Kinetic Modeling) S4->S5

Workflow for Thermal Stability Profiling of Nitrile Compounds.

Protocol 2: Forced Degradation (HPLC/GC-MS)

Causality: Forced degradation under extreme pH and oxidative conditions ensures that analytical methods are "stability-indicating"—meaning they can accurately quantify the parent compound without interference from its degradation products.

  • Step 1: Acid/Base Stress: Prepare two 1 mg/mL solutions of the compound in a co-solvent mixture (e.g., 50:50 Water:Acetonitrile). To the first, add 1.0 N HCl to achieve pH 2. To the second, add 0.1 N NaOH to achieve pH 10. (Note: Avoid stronger bases to prevent lethal HCN generation).

  • Step 2: Oxidative Stress: Prepare a third 1 mg/mL solution and add 3% H₂O₂.

  • Step 3: Incubation & Quenching: Incubate all samples at 60°C for 48 hours. Quench the acid/base reactions by neutralizing to pH 7 using appropriate counter-titrants.

  • Step 4: Chromatographic Analysis: Inject the samples into an HPLC-UV system (or GC-MS, given the compound's volatility). Compare the chromatograms against a control standard to identify the emergence of the 3-hydroxy-2-methylpropanoic acid peak and calculate the degradation kinetics.

Safe Handling and Storage Guidelines

Due to its reactivity profile, 3-hydroxy-2-methylpropanenitrile must be managed with strict adherence to chemical hygiene standards [3]:

  • Storage: Store in a cool, well-ventilated area away from incompatible materials (acids, bases, reducing agents, and metal salts). Keep containers tightly closed to prevent moisture ingress, which can initiate slow hydrolysis.

  • Handling: Always handle within a certified chemical fume hood to mitigate inhalation risks associated with potential HCN release.

  • PPE: Utilize chemically resistant nitrile or butyl rubber gloves, safety goggles, and a lab coat.

References

  • Ontosight AI. "Introduction to 3-Hydroxy-2-methylpropiononitrile". Ontosight AI Database. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17377, Propylene cyanohydrin". PubChem Database. Available at:[Link]

Protocols & Analytical Methods

Method

Protocol for the asymmetric synthesis of 3-Hydroxy-2-methylpropanenitrile

Application Note: Protocol for the Asymmetric Synthesis of Chiral 3-Hydroxy-2-methylpropanenitrile Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic causa...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Asymmetric Synthesis of Chiral 3-Hydroxy-2-methylpropanenitrile

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and comparative synthetic pathways.

Strategic Overview & Mechanistic Causality

Chiral 3-hydroxy-2-methylpropanenitrile (the nitrile analogue of the Roche ester) is a highly versatile chiral building block utilized in the synthesis of therapeutically relevant polyketides, profens, and anthelmintic agents[1]. The synthesis of this enantiomerically pure compound presents a unique challenge due to the proximity of the polar hydroxyl group and the reactive nitrile functionality.

  • Pathway A: Biocatalytic Asymmetric Reduction (Recommended) Enoate reductases from the 'Old Yellow Enzyme' (OYE) family catalyze the trans-hydrogenation of activated C=C bonds[1]. By employing 2-(hydroxymethyl)acrylonitrile as a prochiral substrate, OYEs facilitate a highly enantioselective reduction[2]. The mechanism relies on a ping-pong bi-bi kinetic model: the flavin mononucleotide (FMN) prosthetic group is first reduced by NADPH, followed by stereoselective hydride transfer to the β-carbon of the substrate. Substrate-directed preassociation within the active site ensures excellent facial selectivity, effectively bypassing the need for heavy-metal catalysts[3].

  • Pathway B: Chemical Synthesis via Chiral Pool For laboratories lacking biocatalytic infrastructure, the target can be synthesized from the commercially available (R)- or (S)-Roche ester (methyl 3-hydroxy-2-methylpropanoate). This five-step sequence relies on the controlled reduction of the ester to an aldehyde using DIBAL-H, followed by oxime formation and subsequent dehydration[4].

Quantitative Method Comparison

To aid in experimental design, the following table summarizes the operational metrics of both pathways:

ParameterPathway A: Biocatalytic Reduction (OYE)Pathway B: Chemical Synthesis (Chiral Pool)
Starting Material 2-(Hydroxymethyl)acrylonitrileMethyl (R)-3-hydroxy-2-methylpropanoate
Total Steps 1 (Direct asymmetric reduction)5 (Protection/Deprotection required)
Overall Yield 85 – 92%45 – 55%
Enantiomeric Excess >99% ee>95% ee (dependent on starting material)
Reaction Temperature 30°C-78°C to 60°C
Environmental Impact Low (Aqueous buffer, renewable)High (Organic solvents, atom-inefficient)

Pathway A: Biocatalytic Asymmetric Reduction

BiocatalyticCycle Glucose Glucose GDH Glucose Dehydrogenase (GDH) Glucose->GDH Gluconolactone Glucono-δ-lactone GDH->Gluconolactone NADPH NADPH + H+ GDH->NADPH NADP NADP+ NADP->GDH Reduction OYE Enoate Reductase (OYE-FMN) NADPH->OYE Hydride Transfer Substrate 2-(Hydroxymethyl) acrylonitrile Substrate->OYE Product (R)-3-Hydroxy-2- methylpropanenitrile OYE->NADP Oxidation OYE->Product Stereoselective Reduction

Biocatalytic cycle of Enoate Reductase with GDH-mediated cofactor regeneration.

Step-by-Step Protocol
  • Buffer Formulation: Prepare 100 mL of 100 mM potassium phosphate buffer and adjust to pH 7.0.

    • Causality: Maintaining strict pH neutrality is critical to preserve the ionization state of the catalytic Tyrosine/Histidine residues in the OYE active site, ensuring optimal protonation of the α-carbon.

  • Biocatalyst & Cofactor Assembly: To the buffer, add NADP+ (0.1 mM final concentration), D-glucose (100 mM), Glucose Dehydrogenase (GDH, 10 U/mL), and an Enoate Reductase (e.g., OYE1, OYE2, or YqjM, 5 U/mL)[1].

    • Causality: Stoichiometric NADPH is prohibitively expensive. The GDH/Glucose system recycles NADP+ back to NADPH, driving the thermodynamic equilibrium forward and preventing NADP+ product inhibition.

  • Substrate Introduction: Dissolve 2-(hydroxymethyl)acrylonitrile (50 mM) in 5 mL of DMSO. Add this dropwise to the aqueous enzyme mixture.

    • Causality: The substrate exhibits moderate aqueous solubility. A 5% (v/v) DMSO co-solvent system prevents substrate precipitation without inducing enzyme denaturation.

  • Anaerobic Incubation: Seal the reaction vessel and purge the headspace with Argon for 10 minutes. Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

    • Causality: OYEs are flavoproteins. In the presence of ambient oxygen, the reduced FMN cofactor can transfer electrons to O2, generating reactive hydrogen peroxide (H2O2). This uncouples the reaction and degrades the enzyme[2]. Anaerobic conditions are mandatory for high conversion.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The product is typically >99% ee and requires minimal further purification.

Pathway B: Chemical Synthesis via Chiral Pool

ChemicalSynthesis Step1 1. OH Protection (TBS-Cl, Imidazole, DMF) Step2 2. Ester Reduction (DIBAL-H, Et2O, -78°C) Step1->Step2 Step3 3. Oxime Formation (NH2OH·HCl, Pyridine) Step2->Step3 Step4 4. Dehydration (CDI or Ac2O) Step3->Step4 Step5 5. Deprotection (TBAF, THF) Step4->Step5 FinalProduct (R)-3-Hydroxy-2- methylpropanenitrile Step5->FinalProduct RocheEster Methyl (R)-3-hydroxy -2-methylpropanoate RocheEster->Step1

Five-step chemical synthesis workflow from Roche ester to the chiral nitrile.

Step-by-Step Protocol
  • Hydroxyl Protection: Dissolve methyl (R)-3-hydroxy-2-methylpropanoate (1.0 equiv) in anhydrous DMF at 0°C. Add imidazole (2.0 equiv) followed by TBS-Cl (1.2 equiv). Stir for 4 hours, then quench with water and extract with diethyl ether[4].

    • Causality: The free hydroxyl group must be masked as a tert-butyldimethylsilyl (TBS) ether to prevent competitive coordination and side reactions during the harsh reduction and dehydration steps.

  • Controlled DIBAL-H Reduction: Dissolve the TBS-protected ester in anhydrous Et2O and cool to strictly -78°C under an Argon atmosphere. Add DIBAL-H (1.1 equiv, 1.0 M in hexanes) dropwise. Stir for 2 hours, then quench cold with saturated aqueous Rochelle's salt.

    • Causality: Temperature control is paramount. At -78°C, the tetrahedral aluminum hemiacetal intermediate remains stable. If the temperature rises before the aqueous quench, the intermediate collapses into an aldehyde, which is rapidly over-reduced by remaining DIBAL-H into a primary alcohol[4].

  • Oxime Formation: Dissolve the crude aldehyde in absolute ethanol. Add hydroxylamine hydrochloride (1.5 equiv) and pyridine (2.0 equiv). Reflux for 2 hours, then concentrate.

  • Dehydration to Nitrile: Dissolve the oxime in anhydrous dichloromethane. Add 1,1'-Carbonyldiimidazole (CDI, 1.5 equiv) or acetic anhydride (Ac2O) and heat to 60°C until TLC indicates complete conversion.

    • Causality: CDI acts as a mild dehydrating agent, promoting the elimination of water from the oxime to yield the nitrile without racemizing the sensitive α-stereocenter.

  • Deprotection: Dissolve the protected nitrile in THF at 0°C. Add Tetra-n-butylammonium fluoride (TBAF, 1.5 equiv). Stir for 1 hour, quench with saturated NH4Cl, and extract with EtOAc. Purify via silica gel chromatography to yield (R)-3-hydroxy-2-methylpropanenitrile.

References

  • Kosjek, B., et al. "Asymmetric bioreduction of α,β-unsaturated nitriles and ketones." Tetrahedron: Asymmetry 19.12 (2008): 1403-1406.
  • Stueckler, C., et al. "Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction." Advanced Synthesis & Catalysis 352.14-15 (2010): 2663-2666.
  • "Stereoselective Synthesis of Erythronolide A via Nitrile Oxide Cycloadditions and Related Studies." The Journal of Organic Chemistry (2009).
  • "Substrate Directed Asymmetric Reactions." Chemical Reviews (2018).

Sources

Application

Application Notes and Protocols for the Catalytic Hydrogenation of 3-Hydroxy-2-methylpropanenitrile

Introduction: The Significance of 2-Amino-2-methyl-1-propanol The successful catalytic hydrogenation of 3-hydroxy-2-methylpropanenitrile yields 2-amino-2-methyl-1-propanol (AMP), a versatile and industrially significant...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 2-Amino-2-methyl-1-propanol

The successful catalytic hydrogenation of 3-hydroxy-2-methylpropanenitrile yields 2-amino-2-methyl-1-propanol (AMP), a versatile and industrially significant amino alcohol. AMP serves as a crucial building block in the synthesis of various pharmaceuticals, enhances the performance of cosmetic formulations as a pH adjuster and emulsifier, and acts as a surfactant in cleaning products.[1] Its utility as a buffer and stabilizer in drug formulations further underscores its importance in the pharmaceutical industry.[1] This document provides a comprehensive guide to the catalytic hydrogenation techniques for the selective conversion of 3-hydroxy-2-methylpropanenitrile to this valuable product.

Scientific Principles and Mechanistic Overview

The catalytic hydrogenation of nitriles is a cornerstone of industrial amine synthesis due to its efficiency and atom economy.[2] The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond in the presence of a metal catalyst.[3][4] The process typically proceeds through an imine intermediate, which is further reduced to the primary amine.[5]

However, a significant challenge in nitrile hydrogenation is controlling selectivity. The intermediate imine can react with the newly formed primary amine, leading to the formation of secondary and tertiary amines as byproducts.[5][6]

To favor the formation of the desired primary amine, several strategies are employed:

  • Catalyst Selection: Group 10 metals such as Raney nickel, palladium, and platinum are commonly used.[2] Raney nickel is often favored for its high activity and cost-effectiveness in producing primary amines.[7][8] Rhodium catalysts have also demonstrated high efficacy.[9][10]

  • Reaction Conditions: Parameters such as solvent, temperature, and hydrogen pressure play a critical role in selectivity.[2]

  • Additives: The addition of ammonia or a basic substance can suppress the formation of secondary and tertiary amines by inhibiting the condensation reaction between the imine intermediate and the primary amine product.[11][12][13]

For a substrate like 3-hydroxy-2-methylpropanenitrile, the presence of the hydroxyl group necessitates careful selection of reaction conditions to avoid side reactions.

Catalyst Selection and Rationale

While various catalysts can effect nitrile hydrogenation, Raney Nickel is a robust and widely used choice for the selective production of primary amines and is recommended for this application.[7][8] Its high surface area and adsorbed hydrogen content contribute to its high catalytic activity.[7]

Rhodium on carbon (Rh/C) presents an alternative that can also yield primary amines with high selectivity, particularly when used with basic promoters in a two-phase solvent system.[5][13]

This guide will focus on a protocol utilizing Raney Nickel due to its widespread availability and established track record in industrial amine synthesis.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation P1 Reactor Assembly & Leak Test P2 Substrate & Solvent Charging P1->P2 P3 Catalyst Addition (under inert atmosphere) P2->P3 R1 Inert Gas Purge (N2) P3->R1 R2 Hydrogen Purge R1->R2 R3 Pressurization with H2 R2->R3 R4 Heating & Agitation R3->R4 R5 Monitoring H2 Uptake R4->R5 W1 Cooling & Depressurization R5->W1 W2 Inert Gas Purge (N2) W1->W2 W3 Catalyst Filtration (under wet conditions) W2->W3 W4 Solvent Removal W3->W4 W5 Product Purification (e.g., Distillation) W4->W5

Caption: High-pressure catalytic hydrogenation workflow.

Detailed Protocol: Hydrogenation of 3-Hydroxy-2-methylpropanenitrile using Raney Nickel

This protocol is designed for the selective conversion of 3-hydroxy-2-methylpropanenitrile to 2-amino-2-methyl-1-propanol in a high-pressure reactor.

Materials and Reagents:

  • 3-Hydroxy-2-methylpropanenitrile

  • Raney Nickel (slurry in water)

  • Anhydrous Ethanol or Methanol (solvent)

  • Ammonia (optional, as a solution in the alcohol solvent)

  • High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, pressure gauge, thermocouple, gas inlet/outlet, and safety relief valve

  • Hydrogen gas (high purity)

  • Nitrogen gas (high purity)

  • Filter aid (e.g., Celite)

Safety Precautions:

  • High-pressure hydrogenation is inherently hazardous and must be performed by trained personnel in a well-ventilated fume hood or a designated high-pressure bay.[14]

  • Raney nickel is pyrophoric when dry and must be handled as a slurry under an inert atmosphere.[15] Keep the catalyst wet at all times.[6]

  • Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded to prevent static discharge and eliminate all ignition sources.[6]

  • The reactor must be rated for the intended pressure and temperature.[14] Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.

Procedure:

  • Reactor Preparation:

    • Thoroughly clean and dry the high-pressure reactor vessel.

    • Assemble the reactor according to the manufacturer's instructions.

    • Perform a leak test by pressurizing the sealed reactor with nitrogen to the maximum intended operating pressure and monitoring for any pressure drop over 30 minutes.

  • Charging the Reactor:

    • Depressurize the reactor and vent the nitrogen.

    • In a separate flask, dissolve a known quantity of 3-hydroxy-2-methylpropanenitrile in the chosen alcohol solvent (e.g., ethanol). If using ammonia to enhance selectivity, a solution of ammonia in the alcohol can be used as the solvent.

    • Transfer the substrate solution to the reactor vessel. The total liquid volume should not exceed two-thirds of the reactor's capacity.

    • Under a gentle stream of nitrogen, carefully add the Raney Nickel slurry to the reactor. The amount of catalyst can range from 5-10% by weight relative to the substrate.

  • Reaction Execution:

    • Seal the reactor securely.

    • Purge the reactor headspace by pressurizing with nitrogen to approximately 5 bar and then venting. Repeat this cycle at least three times to remove all oxygen.[6]

    • Perform a similar purge cycle with hydrogen gas to replace the nitrogen atmosphere.

    • Pressurize the reactor with hydrogen to the desired operating pressure (e.g., 30-50 bar).

    • Begin stirring and gradually heat the reactor to the target temperature (e.g., 80-120°C).

    • Monitor the reaction progress by observing the drop in hydrogen pressure as it is consumed. Maintain the pressure by adding more hydrogen as needed. The reaction is typically complete when hydrogen uptake ceases.

  • Work-up and Product Isolation:

    • Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen in a safe and well-ventilated area.

    • Purge the reactor with nitrogen three times to remove any residual hydrogen.

    • Open the reactor and carefully filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the Raney Nickel catalyst. Crucially, do not allow the catalyst to dry on the filter paper. Immediately quench the filter cake with water to prevent ignition.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude 2-amino-2-methyl-1-propanol can be purified by vacuum distillation.

Data Presentation: Key Reaction Parameters

The following table summarizes the key parameters influencing the catalytic hydrogenation of nitriles and their expected impact on the conversion of 3-Hydroxy-2-methylpropanenitrile.

ParameterTypical RangeRationale and Impact on Selectivity
Catalyst Raney Ni, Rh/C, Pd/C, PtO₂Raney Nickel and Rhodium are generally preferred for high selectivity to primary amines.[5][7] Palladium and Platinum can sometimes favor the formation of secondary or tertiary amines.[5]
Catalyst Loading 5-10 wt%Higher loading can increase the reaction rate but may also lead to over-reduction or side reactions if not optimized.
Solvent Alcohols (Methanol, Ethanol), Ethers (THF, Dioxane)Polar protic solvents like alcohols are commonly used. The choice of solvent can influence catalyst activity and selectivity.
Temperature 60-150°CHigher temperatures increase the reaction rate but may decrease selectivity by promoting side reactions.[12] An optimal temperature balances rate and selectivity.
Hydrogen Pressure 20-100 barHigher pressure generally increases the reaction rate and can favor the formation of the primary amine by promoting the rapid reduction of the imine intermediate.[12]
Additive Ammonia, Basic substances (e.g., NaOH, KOH)Ammonia or a base is often added to suppress the formation of secondary and tertiary amines by inhibiting the condensation of the primary amine with the imine intermediate.[11][13]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient temperature or pressure, catalyst poisoning.Ensure the catalyst is active (use a fresh batch). Increase temperature and/or hydrogen pressure within safe limits. Purify the substrate and solvent to remove potential poisons.
Low Selectivity (Formation of Secondary/Tertiary Amines) Absence of selectivity-enhancing additives, sub-optimal temperature or pressure.Add ammonia or a basic substance to the reaction mixture. Optimize temperature and pressure; sometimes lower temperatures can improve selectivity.
Hydrogenolysis of the Hydroxyl Group Aggressive catalyst (e.g., Palladium under certain conditions), high temperature.Use a milder catalyst like Raney Nickel. Lower the reaction temperature.
Inconsistent Results Variations in catalyst activity, impurities in starting materials or solvent.Use a consistent source and batch of catalyst. Ensure all reagents and solvents are of high purity and anhydrous where necessary.

Catalytic Cycle Visualization

G Catalyst Catalyst Surface Imine R-CH=NH Catalyst->Imine +2[H] H2 H₂ H2->Catalyst Adsorption Nitrile R-C≡N Nitrile->Catalyst Adsorption Amine R-CH₂-NH₂ Imine->Amine +2[H] Amine->Catalyst Desorption

Caption: Simplified catalytic cycle for nitrile hydrogenation.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Available at: [Link]

  • Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. Available at: [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. Available at: [Link]

  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines - Semantic Scholar. Available at: [Link]

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. - ResearchGate. Available at: [Link]

  • Catalytic hydrogenation of nitriles and dehydrogenation of amines with the rhodium(I) hydrido compounds [RhH(PPri3)3] and [Rh2H2(µ-N2){P(cyclohexyl)3}4] - RSC Publishing. Available at: [Link]

  • Hydrogenation Reactions | Safe Reaction Monitoring & Control - Mettler Toledo. Available at: [Link]

  • 20.7: Chemistry of Nitriles. Available at: [Link]

  • Raney nickel - Wikipedia. Available at: [Link]

  • Reagent Friday: Raney Nickel - Master Organic Chemistry. Available at: [Link]

  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. Available at: [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel - YouTube. Available at: [Link]

  • Hydrogenation SOP. Available at: [Link]

  • Nitrile Hydrogenation with Raney Nickel | PDF - Scribd. Available at: [Link]

  • Ruthenium-Catalyzed Hydrogenation of Nitriles: Insights into the Mechanism | Journal of the American Chemical Society. Available at: [Link]

  • Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions - ChemRxiv. Available at: [Link]

  • Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Nitrile reduction - Wikipedia. Available at: [Link]

  • CA2477085C - Method for the production of primary amines by hydrogenating nitriles - Google Patents.
  • US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents.
  • Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines: Catalyst Evaluation and Optimization Starting from Octanenitrile. Available at: [Link]

  • US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents.
  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC. Available at: [Link]

  • Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions | Inorganic Chemistry - ACS Publications. Available at: [Link]

  • A Dual Site Catalyst for Mild, Selective Nitrile Reduction - PMC. Available at: [Link]

  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • (PDF) Hydrogenation of nitrile groups in HNBR with a rhodium catalyst - ResearchGate. Available at: [Link]

  • Rhodium-catalyzed enantioselective hydrogenation of α-amino acrylonitriles: an efficient approach to synthesizing chiral α-amino nitriles - RSC Publishing. Available at: [Link]

  • Highly Efficient Rh-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Nitriles | Journal of the American Chemical Society. Available at: [Link]

  • CN107129435B - A kind of method for preparing 2-amino-2-methyl-1-propanol.
  • CN101033193A - Method of synthesizing 2-aminopropanol - Google Patents.
  • CN110981738A - Synthesis method of 2-aminopropanol - Google Patents.
  • US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents.
  • Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−) - ResearchGate. Available at: [Link]

  • Reduction and Oxidation :: Catalytic Hydrogenation - Organic Chemistry Data. Available at: [Link]

Sources

Method

Application Note: 3-Hydroxy-2-methylpropanenitrile in Polymer Chemistry

Executive Summary 3-Hydroxy-2-methylpropanenitrile (CAS 2567-01-3), also referred to in literature as β -hydroxyisobutyronitrile or propylene cyanohydrin, is a highly versatile bifunctional building block[1],[2]. Charact...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Hydroxy-2-methylpropanenitrile (CAS 2567-01-3), also referred to in literature as β -hydroxyisobutyronitrile or propylene cyanohydrin, is a highly versatile bifunctional building block[1],[2]. Characterized by the presence of both a primary hydroxyl (-OH) and a nitrile (-C≡N) group, it serves as a critical intermediate in the synthesis of specialty polymers. In industrial polymer chemistry, it is primarily valued for its ability to undergo acid-catalyzed cascade reactions to form methacrylic acid (MAA)[3]. Furthermore, its hydroxyl group allows it to act as an asymmetric end-capping agent in condensation polymerizations, seamlessly introducing polar nitrile groups into polyurethane and polyester backbones to tune dielectric and adhesive properties.

Due to its chemical profile, it is classified and monitored as a volatile cyanide compound, necessitating strict engineering controls and closed-system handling during scale-up[4].

Mechanistic Pathways & Structural Significance

The strategic value of 3-hydroxy-2-methylpropanenitrile lies in its specific atomic arrangement. The proximity of the hydroxyl group to the α -methyl and nitrile groups makes the molecule highly susceptible to acid-catalyzed dehydration.

When subjected to strong acids (e.g., H2​SO4​ ), the nitrile group is first hydrolyzed to an amide, and subsequently to a carboxylic acid. Simultaneously, the elevated temperatures drive the β -elimination of water. This dehydration is thermodynamically favored by the formation of the highly stable, conjugated α,β -unsaturated double bond characteristic of methacrylic acid.

Pathway A 3-Hydroxy-2-methyl- propanenitrile B Acid Hydrolysis (H2SO4, H2O) A->B C 3-Hydroxy-2-methyl- propanamide B->C D Dehydration & Cleavage (Heat, -H2O, -NH4HSO4) C->D E Methacrylic Acid (MAA) D->E

Figure 1: Acid-catalyzed cascade converting 3-hydroxy-2-methylpropanenitrile to MAA.

Alternatively, the hydroxyl group can be selectively reacted while leaving the nitrile intact. In polyurethane chemistry, reacting this primary alcohol with an isocyanate-terminated prepolymer yields a cyano-terminated macromolecule.

PU_Capping A NCO-Terminated Polyurethane Prepolymer C Urethane Linkage Formation (DBTDL Catalyst, 60°C) A->C B 3-Hydroxy-2-methyl- propanenitrile B->C D Cyano-Terminated Polyurethane C->D

Figure 2: Synthesis of cyano-terminated polyurethanes via hydroxyl-isocyanate coupling.

Quantitative Data & Yield Comparison

The table below summarizes the optimized reaction parameters and expected yields for the primary synthetic pathways utilizing 3-hydroxy-2-methylpropanenitrile.

Synthesis PathwayReagents / CatalystsReaction Temp (°C)Yield (%)Key Product Application
Cascade Hydrolysis-Dehydration H2​SO4​ (conc.), H2​O , Phenothiazine130 – 15085 – 88Methacrylic Acid (MAA) Monomer
PU End-Capping IPDI, PTMG (Macroglycol), DBTDL60 – 80> 95High-Dielectric Elastomers
Esterification Methacryloyl Chloride, Triethylamine0 – 2578 – 82Cyano-functional Vinyl Monomers

Experimental Protocols

Protocol A: One-Pot Synthesis of Methacrylic Acid (MAA)

Causality & Design: This protocol utilizes a tandem hydrolysis-dehydration sequence. Because MAA is highly prone to auto-polymerization at elevated temperatures, the continuous presence of a radical inhibitor is critical. Phenothiazine is selected over MEHQ (Mequinol) because MEHQ requires dissolved oxygen to function as a radical scavenger. In a distillation setup where oxygen is displaced by solvent vapors, phenothiazine remains highly effective in anaerobic environments.

Step-by-Step Methodology:

  • Initial Hydrolysis: Charge a 500 mL three-neck round-bottom flask (equipped with a mechanical stirrer, dropping funnel, and reflux condenser) with 50.0 g of 3-hydroxy-2-methylpropanenitrile.

  • Acid Addition: Cool the flask in an ice bath to 5°C. Slowly add 85.0 g of concentrated H2​SO4​ dropwise over 45 minutes. Self-Validation: The temperature must not exceed 60°C; if it does, pause the addition to prevent uncontrolled exotherms and degradation.

  • Amide Conversion: Replace the ice bath with a heating mantle. Heat the mixture to 90°C and hold for 1 hour to ensure complete conversion of the nitrile to the intermediate amide.

  • Dehydration & Distillation Setup: Add 40 mL of distilled water and 0.1 g of phenothiazine (polymerization inhibitor). Reconfigure the apparatus for fractional distillation.

  • Cleavage: Heat the reactor to 130–150°C. The dehydration occurs simultaneously with the hydrolysis of the amide. Distill the methacrylic acid/water azeotrope directly from the reactor as it forms.

  • Purification: Extract the aqueous distillate with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO4​ , filter, and remove the solvent under reduced pressure to yield pure MAA.

Protocol B: Synthesis of Cyano-Terminated Polyurethane Prepolymers

Causality & Design: The primary hydroxyl group of the nitrile reacts readily with isocyanates to form urethane linkages, while the nitrile group remains inert at moderate temperatures. Dibutyltin dilaurate (DBTDL) is used to accelerate the urethane formation at 60°C, ensuring the reaction proceeds to completion without triggering side reactions of the nitrile group (such as trimerization to triazines), which typically require >120°C.

Step-by-Step Methodology:

  • Prepolymer Formation: In a dry, nitrogen-purged reactor, react 100 g of Polytetramethylene ether glycol (PTMG, MW=1000) with 44.4 g of Isophorone diisocyanate (IPDI) at 80°C for 2 hours to form an NCO-terminated prepolymer.

  • Capping Agent Addition: Cool the reactor to 60°C. Calculate the residual NCO content via standard dibutylamine back-titration. Add a stoichiometric equivalent of 3-hydroxy-2-methylpropanenitrile based on the residual NCO, along with 0.01 wt% DBTDL catalyst.

  • Reaction Monitoring (Self-Validation): Monitor the reaction continuously via FTIR spectroscopy. Track the disappearance of the asymmetric NCO stretching band at 2270 cm−1 . The reaction is deemed complete when this peak is fully attenuated into the baseline.

  • Isolation: Precipitate the highly viscous cyano-terminated polyurethane into cold methanol. Filter and dry under vacuum at 50°C for 24 hours.

Quality Control & Troubleshooting

  • Exotherm Management in Acid Hydrolysis: The initial protonation and hydration of the nitrile group (Protocol A, Step 2) is violently exothermic. Failure to control the feed rate of H2​SO4​ will lead to localized boiling, charring, and a significant drop in yield.

  • Inhibitor Depletion: During the distillation of MAA, if the distillation rate slows unexpectedly or the residue becomes highly viscous, the phenothiazine inhibitor may have been depleted, leading to in-situ auto-polymerization. Always ensure a slight excess of inhibitor is present in the distillation pot.

  • Moisture Sensitivity in PU Synthesis: 3-Hydroxy-2-methylpropanenitrile is highly hygroscopic[1]. It must be dried over molecular sieves (3Å) prior to use in Protocol B; trace water will competitively react with the isocyanate to form urea linkages and evolve CO2​ , ruining the precise end-capping stoichiometry.

References

1.[1] Propylene cyanohydrin | C4H7NO | CID 17377 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

3.[3] Synthesis of alkylene cyanohydrins - US2653162A Source: Google Patents URL:

4.[4] Toxic Air Pollutants 98 BY CAS (Cyanide Compounds) Source: Southwest Clean Air Agency (SWCAA) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimizing Solvent Selection for 3-Hydroxy-2-methylpropanenitrile Extraction

Prepared by: Gemini, Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the extraction of 3-Hydroxy-2-methylpropane...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the extraction of 3-Hydroxy-2-methylpropanenitrile. Our objective is to provide not just protocols, but the underlying scientific rationale to empower users to intelligently troubleshoot and optimize their extraction workflows. We will move from foundational principles to advanced troubleshooting, ensuring a comprehensive understanding of the entire process.

Section 1: Foundational Principles & Core Compound Properties

This section addresses the fundamental questions regarding the physicochemical properties of 3-Hydroxy-2-methylpropanenitrile and how they dictate extraction strategy.

Q1: What are the critical chemical properties of 3-Hydroxy-2-methylpropanenitrile that influence solvent selection?

A1: Understanding the molecule's structure is the cornerstone of effective extraction. 3-Hydroxy-2-methylpropanenitrile (C₄H₇NO, M.W.: 85.11 g/mol ) is a small, highly polar molecule.[1][2] Its key features are:

  • Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, contributing significantly to its high water solubility.[2]

  • Nitrile Group (-CN): The nitrile group is a strong hydrogen bond acceptor with a significant dipole moment, further enhancing the molecule's polarity.

  • High Water Solubility: The combination of the hydroxyl and nitrile groups makes it readily soluble in water and other polar protic solvents.[1][2]

  • Low Partition Coefficient (LogP): The predicted XLogP3-AA value is -0.2, which quantitatively confirms its hydrophilic nature.[2] This low value indicates that it preferentially partitions into an aqueous phase over a nonpolar organic phase, presenting the primary challenge for extraction.

Q2: How does the "like dissolves like" principle guide the initial choice of solvents?

A2: The principle of "like dissolves like" is the starting point for any extraction.[3] For 3-Hydroxy-2-methylpropanenitrile, this means we must select a solvent that can effectively interact with its polar functional groups. Highly nonpolar solvents like hexane or toluene are predicted to be ineffective because they cannot form the necessary hydrogen bonds to solvate the molecule.[4] Therefore, we must start with organic solvents that possess a degree of polarity themselves. The ideal solvent will be polar enough to dissolve the target analyte but sufficiently immiscible with water to form a distinct second phase.[3]

Q3: Why is a standard liquid-liquid extraction (LLE) from an aqueous solution challenging for this compound?

A3: A standard LLE is challenging precisely because of the properties outlined in A1. The compound's inherent preference for the aqueous phase (low LogP) means that a single extraction with a moderately polar organic solvent will likely result in a low recovery rate. The equilibrium of the partition will favor keeping the analyte in the water layer. To overcome this, the extraction conditions must be manipulated to artificially shift this equilibrium and drive the analyte into the organic phase.

Section 2: Solvent Screening & Baseline Protocol

A systematic approach to screening potential solvents is critical for efficient methods development. This section provides a list of candidate solvents and a detailed protocol for conducting an initial evaluation.

Solvent Candidate Overview

The table below summarizes promising solvents for the extraction of 3-Hydroxy-2-methylpropanenitrile, ordered by increasing polarity. The selection criteria include a balance of analyte solubility, water immiscibility, and ease of removal post-extraction (i.e., boiling point).[3]

SolventPolarity IndexBoiling Point (°C)Water Solubility ( g/100 mL)Key Considerations & Safety Notes
Dichloromethane (DCM) 3.139.6~1.3Pro: Good solvating power for moderately polar compounds. Con: Denser than water; potential carcinogen, handle in a fume hood.[5][6]
Ethyl Acetate (EtOAc) 4.477.1~8.3Pro: Effective for many extractions, less toxic than DCM. Con: Higher water solubility can lead to co-extraction of water.[5][7]
Methyl Ethyl Ketone (MEK) 4.779.6~27.5Pro: High polarity may improve recovery. Con: High water solubility makes it difficult to use in standard LLE without modification (e.g., salting out).[7]
Experimental Protocol: Small-Scale Solvent Screening

This protocol provides a standardized method to compare the extraction efficiency of different solvents.

Objective: To determine the most effective solvent for extracting 3-Hydroxy-2-methylpropanenitrile from an aqueous solution.

Materials:

  • Aqueous solution of 3-Hydroxy-2-methylpropanenitrile (known concentration, e.g., 1 mg/mL)

  • Candidate solvents: Dichloromethane, Ethyl Acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Vials with caps (e.g., 4 mL)

  • Pipettes

  • Vortex mixer

  • Centrifuge (optional, for emulsion breaking)

  • Analytical instrument for quantification (e.g., HPLC, GC)

Procedure:

  • Preparation: In separate 4 mL vials, add 1 mL of the aqueous 3-Hydroxy-2-methylpropanenitrile solution.

  • Extraction: To each vial, add 1 mL of a candidate organic solvent (DCM, EtOAc).

  • Mixing: Cap the vials and vortex gently for 1 minute. Avoid vigorous shaking to minimize emulsion formation.[8]

  • Phase Separation: Allow the vials to stand for 5 minutes for the layers to separate. If an emulsion persists, centrifuge at low speed (e.g., 1000 x g) for 5 minutes.

  • Sample Collection: Carefully remove a known volume (e.g., 0.5 mL) from the organic layer (top layer for EtOAc, bottom for DCM) and transfer to a clean vial. Also, collect a sample from the aqueous layer for mass balance analysis.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase, vortex briefly, and let it stand to remove dissolved water.

  • Analysis: Analyze the organic and aqueous samples using a pre-developed analytical method to determine the concentration of 3-Hydroxy-2-methylpropanenitrile in each phase.

  • Calculation: Calculate the partition coefficient (K) and extraction efficiency (%E) for each solvent.

Workflow for Initial Solvent Screening

The following diagram illustrates the logical flow of the solvent screening protocol.

G cluster_prep Preparation cluster_extraction Extraction & Separation cluster_analysis Analysis A Prepare aqueous stock of 3-Hydroxy-2-methylpropanenitrile B Aliquot 1 mL aqueous stock into separate vials A->B C Add 1 mL of each candidate solvent (DCM, EtOAc) B->C D Gently vortex for 1 min C->D E Allow phases to separate (5 min) D->E F Persistent Emulsion? E->F G Centrifuge (1000 x g, 5 min) F->G  Yes H Collect aliquots from organic and aqueous layers F->H No G->H I Dry organic layer (e.g., Na2SO4) H->I J Quantify analyte via GC or HPLC I->J K Calculate % Recovery and compare solvents J->K

Caption: Workflow for screening extraction solvents.

Section 3: Troubleshooting Guide

Even with a good solvent, issues can arise. This section is formatted to address specific problems you may encounter during your experiments.

Q: I'm seeing a thick, stable emulsion between the aqueous and organic layers that won't separate. What should I do?

A: Emulsion formation is the most common problem in liquid-liquid extraction, often caused by high concentrations of surfactants or overly vigorous mixing.[8][9]

Potential Causes & Solutions:

  • Cause: Excessive agitation.

    • Solution: Instead of vigorous shaking or vortexing, gently swirl or invert the separatory funnel/vial multiple times. This increases the surface area for extraction without high shear forces.[8]

  • Cause: High concentration of matrix components (e.g., proteins, lipids).

    • Solution 1: "Salting Out". Add a small amount of a neutral salt, like sodium chloride (brine), to the aqueous layer.[8] This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the organic and aqueous layers.

    • Solution 2: Filtration. Filter the emulsified mixture through a plug of glass wool or a phase separation filter paper. This can physically disrupt the emulsion.[8]

    • Solution 3: Centrifugation. As in the screening protocol, centrifugation is a highly effective method for physically forcing the separation of the layers.[10]

    • Solution 4: Add a different solvent. Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[8]

Q: My extraction recovery is consistently low, even after trying multiple solvents. How can I improve it?

A: Low recovery is a direct consequence of the analyte's hydrophilicity. The goal is to make the analyte less "comfortable" in the aqueous phase or the organic phase more "inviting."

Potential Causes & Solutions:

  • Cause: Unfavorable partition coefficient.

    • Solution 1: The "Salting-Out" Effect. This is the most powerful technique for this specific molecule. By saturating the aqueous layer with a salt (e.g., NaCl, K₂CO₃), you decrease the solubility of the organic analyte in the aqueous phase. This effectively "pushes" the 3-Hydroxy-2-methylpropanenitrile into the organic layer, significantly increasing the partition coefficient.[11]

    • Solution 2: Increase the number of extractions. Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 1 mL instead of 1 x 3 mL). This is thermodynamically more efficient at recovering the analyte than a single large-volume extraction.

    • Solution 3: Use a more polar extraction solvent. If you are using DCM, try ethyl acetate. If ethyl acetate recovery is still low, consider using a mixture, such as DCM with 5-10% isopropanol (IPA), to increase the polarity of the organic phase.[5] Be aware this may also increase water co-extraction.

    • Solution 4: Continuous Liquid-Liquid Extraction. For larger-scale operations where recovery is critical, a continuous LLE apparatus can be used to achieve very high extraction efficiencies for water-soluble compounds.

Troubleshooting Logic for Low Recovery

G Start Low Recovery Observed Q1 Are you performing multiple extractions? Start->Q1 A1 Perform 3-5 sequential extractions with smaller solvent volumes Q1->A1 No Q2 Have you tried the 'salting-out' effect? Q1->Q2 Yes A1->Q2 End Recovery Improved A1->End Re-evaluate A2 Saturate the aqueous phase with NaCl (brine) before extraction Q2->A2 No Q3 Can you increase the solvent polarity? Q2->Q3 Yes A2->Q3 A2->End Re-evaluate A3 Switch from DCM to EtOAc, or add 5-10% IPA to your solvent Q3->A3 No End_Fail Consider Alternative Methods (e.g., SLE, Evaporation) Q3->End_Fail Yes, no improvement A3->End

Caption: Decision tree for troubleshooting low extraction recovery.

Q: My final extract contains significant amounts of impurities from the initial aqueous solution. How can I clean it up?

A: This indicates poor selectivity. The solvent is extracting the target analyte but also undesired components.

Potential Causes & Solutions:

  • Cause: The chosen solvent is too polar or non-selective.

    • Solution 1: Use a less polar solvent. If you are using a polar solvent mixture, reduce the amount of the polar modifier. The goal is to find the "sweet spot" that maximizes analyte recovery while minimizing impurity co-extraction.[5]

    • Solution 2: Back-Extraction. This is a powerful purification technique.[12]

      • Perform the initial extraction into the organic solvent (e.g., ethyl acetate).

      • Take this "dirty" organic extract and extract it with a fresh aqueous phase (e.g., deionized water or a buffer).

      • Since your target analyte is highly water-soluble, it will partition back into the new, clean aqueous phase, leaving behind less polar, water-insoluble impurities in the original organic layer.

      • You can then re-extract the purified analyte from this clean aqueous phase into a fresh organic solvent, perhaps after applying the "salting-out" technique.

Section 4: Advanced Techniques & FAQs

FAQ 1: Are there viable alternatives to traditional Liquid-Liquid Extraction (LLE) for this compound?

Yes. For samples prone to emulsion or for higher throughput applications, Supported Liquid Extraction (SLE) is an excellent alternative.[5][8] In SLE, the aqueous sample is adsorbed onto a high-surface-area inert solid support (like diatomaceous earth). A water-immiscible organic solvent is then passed through the support. This creates a very high surface area for extraction without the vigorous mixing that causes emulsions. The same solvent selection principles discussed above apply to SLE.[5]

FAQ 2: My synthesis is performed in a high-boiling point polar aprotic solvent like DMSO or DMF. How can I extract my product?

Extracting from these solvents is a common challenge. Direct extraction is not feasible as they are miscible with most common extraction solvents. The standard procedure is a "drown-out" or "quench-and-extract" method.

  • Dilute: Add a large volume of water (and often brine) to your reaction mixture.[12] This will cause many organic products to precipitate or will make the overall mixture amenable to extraction.

  • Extract: You can now perform a standard LLE on this diluted aqueous mixture using a suitable solvent like ethyl acetate or DCM. The DMSO/DMF will preferentially stay in the large aqueous phase. Multiple extractions will be necessary.

FAQ 3: Can I adjust the pH to improve extraction?

For 3-Hydroxy-2-methylpropanenitrile, pH adjustment is unlikely to have a significant effect. The molecule does not have acidic or basic functional groups (like a carboxylic acid or an amine) that can be ionized or neutralized within a typical pH range to dramatically alter its polarity.[11] The extraction of this molecule is governed primarily by hydrogen bonding and polarity, making the "salting-out" effect a much more relevant and effective strategy.

References

  • Introduction to 3-Hydroxy-2-methylpropiononitrile. (n.d.). Ontosight AI.
  • 3-Hydroxy-2-methylpentanenitrile. (n.d.). PubChem.
  • Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International.
  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil.
  • 3-hydroxy-2-methylpropanenitrile (C4H7NO). (n.d.). PubChemLite.
  • How Can We Improve Our Liquid-Liquid Extraction Processes? (2025, January 21). SCION Instruments.
  • Propylene cyanohydrin. (n.d.). PubChem.
  • Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. (2025, July 15). IJSAT.
  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions.
  • Propanenitrile,3-hydroxy-2-methyl- 2567-01-3 wiki. (n.d.). Guidechem.
  • Extraction method. (n.d.).
  • Troubleshooting Liquid/Liquid Extraction. (n.d.). CHROMacademy.
  • Chemical Properties of Propanenitrile, 3-hydroxy- (CAS 109-78-4). (n.d.). Cheméo.
  • 5 Criteria for Selecting an Extraction Solvent. (2024, June 7). Hydrometal Tech.
  • 3-hydroxy-2-methylpropanenitrile. (n.d.). MilliporeSigma.
  • Solubility Profile of (R)-3-Hydroxybutanenitrile in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
  • Processes for the synthesis of 3-hydroxyglutaronitrile. (n.d.). Google Patents.
  • How to choose the best elution solvent for SLE? (2023, February 2). Biotage.
  • A Comparative Guide to 2-Methoxy-2-methylpropanenitrile in Complex Molecule Synthesis. (n.d.). Benchchem.
  • How best to extract reaction products from high boiling solvents. (2023, February 6). Biotage.
  • Use of nitriles as polar aprotic solvents. (n.d.). Google Patents.
  • Review: Effect And Application Of Polar Solvents With Different Polarity On Increasing Temperature In Extraction Of Bioactive Compounds. (n.d.).
  • 2-Methyl-2-(trimethylsiloxy)pentan-3-one. (n.d.). Organic Syntheses Procedure.

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Optimization

Technical Support Center: Preventing Thermal Degradation of 3-Hydroxy-2-methylpropanenitrile During Distillation

Welcome to the technical support center for handling and purifying 3-Hydroxy-2-methylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling and purifying 3-Hydroxy-2-methylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile building block. The purification of 3-Hydroxy-2-methylpropanenitrile, particularly via distillation, presents a significant challenge due to its susceptibility to thermal degradation. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you maximize yield and purity while ensuring product integrity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the distillation of 3-Hydroxy-2-methylpropanenitrile in a direct question-and-answer format.

Q1: My yield of 3-Hydroxy-2-methylpropanenitrile is significantly lower than expected after distillation. What are the likely causes?

A: A low recovery post-distillation is the most common problem and typically points to thermal degradation. There are two primary chemical pathways responsible for this loss:

  • Retro-Strecker (Cyanohydrin Decomposition): 3-Hydroxy-2-methylpropanenitrile is a cyanohydrin. At elevated temperatures, the cyanohydrin equilibrium can shift, causing it to decompose back into its constituent aldehyde (2-methyl-3-hydroxypropionaldehyde) and highly volatile hydrogen cyanide (HCN).[1][2][3] This is often the main cause of yield loss, as the low-boiling HCN is lost to the vacuum system.

  • Hydrolysis: The presence of residual water, acid, or base in your crude material can lead to the hydrolysis of the nitrile group, especially at the high temperatures of distillation.[4][5] This converts your desired product into the corresponding carboxylic acid (3-hydroxy-2-methylpropanoic acid) or amide, which are non-volatile under the distillation conditions for the nitrile, remaining as residue in the distillation flask.

Immediate Actions:

  • Verify Vacuum Level: Ensure your vacuum system is pulling a deep and stable vacuum, ideally below 5 mmHg. The boiling point of 3-Hydroxy-2-methylpropanenitrile is reported as 110-115°C at 1 mmHg.[6] Operating at higher pressures requires significantly higher temperatures, which accelerates decomposition.

  • Check for Leaks: A leak in your distillation apparatus will cause pressure fluctuations, leading to unstable boiling and potential temperature spikes.

  • Ensure Neutrality and Dryness: Before distilling, perform a thorough workup. Wash the crude product with a neutral brine solution to remove any acidic or basic impurities and dry it completely with an anhydrous drying agent like sodium sulfate or magnesium sulfate.[4]

Q2: The distilled product is discolored (e.g., yellow or brown) and/or a dark, tarry residue is left in the distillation flask. What causes this?

A: Discoloration and polymerization are classic signs of excessive thermal stress.

  • Causality: The degradation products, particularly the aldehyde, can be unstable and undergo further reactions like aldol condensation or polymerization, especially if trace impurities are present to act as catalysts. These side reactions create higher molecular weight, colored byproducts.[4] The combination of bases and nitriles can also produce hydrogen cyanide, which can be involved in further reactions.[7]

  • Preventative Measures:

    • Minimize Heating Time: Do not let the material sit at high temperatures for extended periods. Heat the distillation flask rapidly to the distillation temperature and collect the product promptly.

    • Use an Inert Atmosphere: While under vacuum, backfilling the apparatus with an inert gas like Nitrogen or Argon before starting and after finishing can help prevent oxidative side reactions, though the primary issue is typically anaerobic thermal decomposition.

    • Gentle and Even Heating: Use a heating mantle with a stirrer or a stirred oil bath to ensure even heat distribution and prevent localized "hot spots" on the flask surface, which can char the material.

Q3: My final product analysis (e.g., GC/MS, NMR) shows unexpected peaks. What are these impurities?

A: The identity of the impurities provides clues to the degradation pathway.

  • Common Degradation Byproducts:

    • 2-methyl-3-hydroxypropionaldehyde: The aldehyde resulting from retro-cyanohydrin decomposition.

    • 3-hydroxy-2-methylpropanoic acid or its amide: Resulting from hydrolysis of the nitrile.[4]

    • Unreacted Starting Materials: Impurities from the synthesis that were not removed during workup.[4]

  • Analytical Approach:

    • GC/MS: Ideal for identifying volatile impurities like the aldehyde.[8]

    • HPLC: A robust method for quantifying purity and detecting less volatile impurities like the carboxylic acid.[9]

    • ¹H NMR: Can reveal the presence of aldehyde protons (~9-10 ppm) or carboxylic acid protons (>10 ppm), and can be used to quantify impurities if an internal standard is used.

Q4: The pressure in my vacuum distillation setup is unstable, or my product is "bumping" violently. How does this affect the purification?

A: Unstable vacuum and bumping are physically and chemically detrimental to the process.

  • The Problem with Instability: Fluctuating pressure leads directly to a fluctuating boiling point. A sudden drop in pressure can cause violent boiling (bumping), which throws undistilled, impure material into the condenser and receiving flask, contaminating your product. A sudden rise in pressure will stop the distillation, requiring you to increase the heat, which increases the risk of thermal degradation.

  • Solutions for Smooth Distillation:

    • Use a Vacuum Controller: A digital vacuum controller provides a stable, precisely controlled pressure.

    • Ensure a High-Quality Vacuum Pump: Use a two-stage rotary vane pump capable of reaching the necessary vacuum level. Change the pump oil regularly.

    • Incorporate a Cold Trap: Place a cold trap (e.g., with dry ice/acetone or liquid nitrogen) between your distillation setup and the pump. This protects the pump from corrosive vapors like HCN and helps maintain a more stable vacuum.

    • Promote Smooth Boiling: Add boiling chips or, preferably, use a magnetic stir bar and stir plate to ensure smooth, even boiling and prevent bumping.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of thermal degradation for 3-Hydroxy-2-methylpropanenitrile?

A: The primary degradation pathway is a reversible decomposition known as a retro-Strecker or retro-cyanohydrin reaction. The molecule splits into 2-methyl-3-hydroxypropionaldehyde and hydrogen cyanide (HCN).[2][3] This equilibrium is highly temperature-dependent; elevated temperatures push the equilibrium toward the formation of the aldehyde and HCN, leading to product loss.

Diagram 1: Primary Thermal Degradation Pathway

G cluster_main Thermal Degradation of 3-Hydroxy-2-methylpropanenitrile Product 3-Hydroxy-2-methylpropanenitrile (C₄H₇NO) Degradation High Temperature (Distillation) Product->Degradation Aldehyde 2-methyl-3-hydroxypropionaldehyde Degradation->Aldehyde Decomposition HCN Hydrogen Cyanide (HCN) Degradation->HCN Decomposition

Caption: Reversible decomposition of the target compound under thermal stress.

Q2: Why is vacuum distillation the recommended method for purifying this compound?

A: Vacuum distillation is essential because it significantly lowers the temperature required to boil the compound. The relationship between pressure and boiling point is fundamental: as you lower the pressure above a liquid, its boiling point decreases. For a thermally sensitive compound like 3-Hydroxy-2-methylpropanenitrile, reducing the distillation temperature from well over 200°C (at atmospheric pressure) to below 120°C is the single most effective strategy to prevent the degradation reactions described above.[4][10]

Pressure (mmHg / Torr)Pressure (mbar)Estimated Boiling Point (°C)
760 (Atmospheric)~1013>220 (with severe decomposition)
20~27~150 - 160
10~13~135 - 145
5~7~122 - 132
1 ~1.3 ~110 - 115[6]
Table 1: Estimated Boiling Point of 3-Hydroxy-2-methylpropanenitrile at Various Pressures. The recommended operating pressure is as low as achievable to minimize thermal stress.

Q3: What pre-distillation steps are crucial for preventing degradation?

A: A meticulous workup of the crude product is non-negotiable for a successful distillation.

  • Neutralization: If your synthesis involves acidic or basic conditions, carefully neutralize the crude reaction mixture. The presence of residual acid or base can catalyze both hydrolysis and decomposition at high temperatures.[4]

  • Aqueous Wash: Wash the organic layer containing your product with a saturated, neutral salt solution (brine). This helps to remove water-soluble impurities and salts.

  • Thorough Drying: Dry the washed organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4] Water is a reactant in the hydrolysis side reaction, and its removal is critical. Allow sufficient time for the drying agent to work, and ensure it moves freely when swirled, indicating dryness.

  • Filtration: Filter off the drying agent completely before transferring the crude product to the distillation flask. Particulate matter can promote bumping and charring.

Q4: Are there any additives or stabilizers that can be used during distillation?

A: While the primary strategy should always be to lower the temperature via vacuum, certain additives can be considered with caution.

  • Anti-Bumping Granules/Stir Bar: These are essential for promoting smooth boiling and are not truly "stabilizers" but are critical for operational stability. A magnetic stir bar is superior.

  • Mild Acidic Stabilizer: In cases where base-catalyzed decomposition is a major concern, adding a trace amount of a non-volatile acid, such as a single drop of phosphoric acid (H₃PO₄), can sometimes help by ensuring the mixture remains slightly acidic. CAUTION: This is a high-risk, high-reward strategy. An excess of acid or the presence of water can dramatically increase the rate of nitrile hydrolysis. This should only be attempted by experienced chemists after other methods have failed.

Q5: What are the ideal storage conditions for purified 3-Hydroxy-2-methylpropanenitrile?

A: To maintain long-term purity, store the distilled product in a tightly sealed container (preferably amber glass to protect from light) at reduced temperatures (2-8°C). Backfilling the container with an inert gas like argon or nitrogen before sealing will displace oxygen and moisture, further preserving its stability.

Protocols and Methodologies

Protocol 1: Standard Operating Procedure for Vacuum Distillation of 3-Hydroxy-2-methylpropanenitrile

This protocol assumes you have ~50g of crude, worked-up, and dried material. Adjust volumes accordingly.

Diagram 2: Recommended Vacuum Distillation Workflow

G Start Crude, Dry Product Setup Assemble Distillation Apparatus (Short path, stir bar, vacuum adapter) Start->Setup Vacuum Apply Stable Vacuum (< 2 mmHg) Setup->Vacuum Heat Heat Gently with Stirring Vacuum->Heat ForeRun Discard Initial Distillate (Fore-run) Heat->ForeRun Collect Collect Main Fraction at Stable Temp/Pressure (e.g., ~110-115°C @ 1 mmHg) ForeRun->Collect Stop Cool System Under Vacuum Collect->Stop Release Backfill with Inert Gas (N₂ or Ar) Stop->Release End Store Purified Product Release->End

Caption: Step-by-step workflow for the vacuum distillation process.

Methodology:

  • Apparatus Setup:

    • Assemble a short-path vacuum distillation apparatus. This minimizes the surface area and travel distance for the vapor, which is ideal for high-boiling or sensitive compounds.

    • Use a round-bottom flask of an appropriate size (it should be 1/2 to 2/3 full with the crude material).

    • Place a magnetic stir bar in the distillation flask.

    • Ensure all glass joints are clean, properly greased with vacuum grease, and sealed with clips.

    • Connect the condenser to a coolant source (circulating water or chiller, ~10°C).

    • Connect the vacuum adapter to a cold trap and a high-quality vacuum pump.

  • Execution:

    • Transfer the dry, crude 3-Hydroxy-2-methylpropanenitrile into the distillation flask.

    • Begin stirring.

    • Slowly and carefully apply vacuum. The material may bubble as residual volatile solvents are removed. Wait for this to subside.

    • Once a stable, deep vacuum is achieved (e.g., ~1 mmHg), begin heating the distillation flask using a heating mantle or oil bath.

    • Observe the distillation head temperature. You may see a small initial fraction distill at a lower temperature. This "fore-run" consists of residual solvents or more volatile impurities and should be collected in a separate receiving flask and discarded.

    • As the temperature of the heating bath increases, the head temperature will rise and then stabilize at the boiling point of your product at the given pressure (e.g., ~110-115°C at 1 mmHg).[6]

    • Switch to a clean receiving flask to collect the main product fraction. Collect only the distillate that comes over at a constant temperature and pressure.

    • Continue distillation until the rate slows significantly or the temperature begins to rise again, indicating the end of the product fraction. Do not distill to dryness, as this can cause the residue to char and potentially crack the flask.

    • Turn off the heat and allow the system to cool down completely while still under vacuum. Releasing the vacuum while the apparatus is hot can cause air to rush in, potentially oxidizing the product and creating a safety hazard.

    • Once at room temperature, slowly backfill the apparatus with an inert gas (Nitrogen or Argon) to release the vacuum.

    • Disassemble the apparatus and transfer your clear, purified product to a suitable storage container.

References
  • Google Patents. (1980). US4189580A - Process for the preparation of nitriles.
  • ACS Publications. (2004). Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Sparkl. (n.d.). Production of Hydroxynitriles by Reaction of Aldehydes and Ketones with HCN. Retrieved from [Link]

  • Ontosight AI. (n.d.). Introduction to 3-Hydroxy-2-methylpropiononitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction catalyzed by hydroxynitrile lyase (HNL). Retrieved from [Link]

  • Save My Exams. (2025). Nitriles & Hydroxynitriles (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propylene cyanohydrin. PubChem. Retrieved from [Link]

  • Google Patents. (1945). US2388506A - Purification of nitriles.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Preparation of Nitriles. Retrieved from [Link]

Sources

Troubleshooting

Advanced purification techniques for crude 3-Hydroxy-2-methylpropanenitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose significant yields of cyanohydrins during downstream processing due to a fundamental misunderstanding of therm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose significant yields of cyanohydrins during downstream processing due to a fundamental misunderstanding of thermodynamic equilibria. Cyanohydrins like 3-Hydroxy-2-methylpropanenitrile are not entirely static products; they exist in a delicate equilibrium with their parent carbonyls and hydrogen cyanide (HCN). Every step of your purification workflow must be intentionally designed to "freeze" this equilibrium in favor of the product.

This guide synthesizes field-proven insights with rigorous chemical principles to help you troubleshoot and optimize the purification of crude 3-Hydroxy-2-methylpropanenitrile.

Part 1: Physicochemical Profile

Before designing a purification workflow, you must understand the physical parameters of your target molecule. Below is the quantitative data summarizing the properties of 3-Hydroxy-2-methylpropanenitrile ()[1].

ParameterSpecification / Value
IUPAC Name 3-Hydroxy-2-methylpropanenitrile
Common Synonyms Propylene cyanohydrin, β-hydroxyisobutyronitrile
CAS Registry Number 2567-01-3
Molecular Formula C₄H₇NO
Molecular Weight 85.10 g/mol
Topological Polar Surface Area 44 Ų
Complexity 70.9
Chemical Stability Stable under neutral/acidic conditions; highly incompatible with strong bases, peroxides, and epoxides.

Part 2: Core Troubleshooting FAQs

Q1: Why does my crude 3-Hydroxy-2-methylpropanenitrile decompose and turn dark during standard atmospheric distillation? A: Cyanohydrin formation is a reversible reaction. At elevated temperatures under atmospheric pressure, 3-hydroxy-2-methylpropanenitrile undergoes severe thermal decomposition, reverting to its precursor carbonyl compound and highly toxic hydrogen cyanide (HCN) gas ()[1]. Furthermore, trace basic impurities (even alkali leached from standard glassware) strongly catalyze this reversion. To prevent this, purification must be performed via at reduced temperatures (e.g., 40–90 °C at 35–100 mbar)[2].

Q2: How can I selectively remove unreacted aldehyde impurities before distillation? A: Unreacted aldehydes have similar boiling points to the product and can co-distill. They can be efficiently removed prior to distillation using an [3]. The bisulfite reacts chemoselectively with the aldehyde to form a water-soluble bisulfite adduct, leaving the target cyanohydrin safely in the organic phase.

Q3: How do I validate that my purification was actually successful? A: Trustworthiness in chemical synthesis relies on self-validating systems. You cannot assume a distillation was successful merely because a clear liquid collected in the receiving flask (it could be unreacted precursor). You must validate the structural integrity of the distillate. A successful purification is confirmed when FT-IR spectroscopy shows a complete absence of the strong carbonyl (C=O) stretch at ~1700 cm⁻¹, while retaining the broad hydroxyl (O-H) stretch at ~3300 cm⁻¹ and the sharp, distinct nitrile (C≡N) stretch at ~2250 cm⁻¹.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Chemoselective Aldehyde Scavenging (Aqueous Extraction)

Causality: This step leverages the nucleophilic addition of bisulfite to aldehydes, creating a highly polar, water-soluble complex that is easily partitioned away from the organic cyanohydrin[3].

  • Dilution: Dissolve the crude 3-Hydroxy-2-methylpropanenitrile mixture in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a 1:5 v/v ratio.

  • Bisulfite Wash: Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃) solution to the separatory funnel.

  • Agitation: Shake the funnel vigorously, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate completely. The unreacted aldehyde will partition into the lower aqueous layer (if using EtOAc) or upper aqueous layer (if using DCM) as a bisulfite adduct.

  • Collection & Drying: Isolate the organic layer containing the cyanohydrin. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate via rotary evaporation at a low temperature (<35 °C) to yield the pre-purified crude oil.

Protocol B: High-Vacuum Fractional Distillation

Causality: Lowering the system pressure proportionally lowers the boiling point, allowing the cyanohydrin to vaporize well below its thermal decomposition threshold[2].

  • Glassware Preparation: Pre-treat the distillation still pot and condenser with a 0.1 M HCl wash, followed by distilled water and acetone, then dry thoroughly. Why? This neutralizes trace alkali on the glass surface that would otherwise catalyze HCN release[1].

  • Stabilization (Optional but Recommended): Add a catalytic amount of an acidic stabilizer (e.g., 0.1 wt% p-toluenesulfonic acid) to the crude oil in the distillation flask.

  • Vacuum Application: Assemble a short-path distillation apparatus. Apply a stable vacuum between 35 and 100 mbar using a liquid jet pump or high-vacuum mechanical pump[2].

  • Heating: Gradually heat the still pot. At 35–100 mbar, 3-Hydroxy-2-methylpropanenitrile will typically distill between 40 °C and 90 °C[2].

  • Fraction Collection: Discard the initial low-boiling fore-run (which contains residual solvents and water). Collect the main fraction at a stable vapor temperature.

Part 4: Troubleshooting Guide

Observed IssueRoot Cause AnalysisCorrective Action
Stubborn Emulsion During Extraction Vigorous shaking of the biphasic mixture caused micro-droplet suspension[3].Do not shake violently; use gentle swirling. Add a small volume of saturated brine (NaCl) to increase the ionic strength of the aqueous layer and force phase separation[3].
Product Turns Yellow/Brown in Still Pot Base-catalyzed polymerization or thermal decomposition due to excessive heat[3].Immediately lower the distillation temperature by applying a stronger vacuum. Ensure the system is purged with inert gas (N₂ or Ar) prior to heating[3].
Low Isolated Yield The equilibrium shifted backwards during processing, releasing HCN and the parent aldehyde.Ensure the crude mixture is strictly neutralized or slightly acidified before any thermal processing. Never expose the cyanohydrin to basic conditions[1].

Part 5: Process Visualization

PurificationWorkflow N1 Crude 3-Hydroxy-2-methylpropanenitrile (Contains Aldehyde & HCN) N2 Aqueous NaHSO₃ Extraction (Removes Aldehyde Adducts) N1->N2 Add saturated NaHSO₃ N3 Organic Phase Separation (DCM or EtOAc) N2->N3 Phase split N4 Drying (MgSO₄) & Rotary Evaporation N3->N4 Isolate organic layer N5 Fractional Vacuum Distillation (35-100 mbar, 40-90°C) N4->N5 Crude oil recovery N6 Purified Product (Self-Validation via IR/NMR) N5->N6 Collect pure fraction

Workflow for the extraction and vacuum distillation of crude 3-Hydroxy-2-methylpropanenitrile.

References

  • Propylene cyanohydrin | C4H7NO | CID 17377 , PubChem (National Institutes of Health). Available at:[Link]

  • Process for the vacuum distillation of crude cyanohydrins containing 3 to 6 carbon atoms (US5091555A), Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation in 3-Hydroxy-2-methylpropanenitrile Production

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome one of the most persistent bott...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome one of the most persistent bottlenecks in the synthesis of 3-hydroxy-2-methylpropanenitrile (propylene cyanohydrin): solid base catalyst deactivation .

The production of 3-hydroxy-2-methylpropanenitrile relies on the base-catalyzed hydroxymethylation (aldol-type condensation) of propionitrile with formaldehyde. While solid base catalysts offer excellent initial kinetics, they are notoriously susceptible to rapid deactivation in continuous and batch workflows. This guide deconstructs the causality behind these failures and provides self-validating protocols to ensure sustained catalytic activity.

Mechanistic Overview of Reaction and Deactivation

To troubleshoot effectively, we must first understand the competing pathways at the catalyst's surface. The desired pathway requires a basic site to abstract the α -proton from propionitrile. However, the presence of formaldehyde introduces aggressive side reactions.

Pathway PN Propionitrile (CH3CH2CN) Enolate Carbanion Intermediate PN->Enolate Base abstraction of α-H FA Formaldehyde (HCHO) Formic Formic Acid (Cannizzaro Byproduct) FA->Formic Cannizzaro Reaction Oligomers Polyoxymethylene / Heavy Oligomers FA->Oligomers Polymerization Base Solid Base Catalyst (Active Sites) Base->Enolate Deactivated Deactivated Catalyst (Neutralized/Blocked) Base->Deactivated Product 3-Hydroxy-2-methylpropanenitrile (Target) Enolate->Product + HCHO, + H+ Enolate->Oligomers Over-condensation Formic->Deactivated Neutralizes Base Sites Oligomers->Deactivated Pore Blockage

Mechanistic pathway of propionitrile hydroxymethylation vs. catalyst deactivation routes.

Troubleshooting FAQs

Q1: Why does my solid base catalyst lose activity so rapidly, even with fresh reagents? A1: The primary culprit is the Cannizzaro reaction. Under basic conditions, unreacted formaldehyde disproportionates into methanol and formic acid. This formic acid rapidly neutralizes the active basic sites (e.g., surface hydroxyls or lattice oxygens) of your catalyst. To mitigate this, implement a weakly basic anion exchange resin (such as Indion-860) as a guard bed to scavenge trace formic acid from the formaldehyde feed prior to the main reactor[1].

Q2: How can I prevent pore blockage and carbonaceous fouling in the reactor? A2: Formaldehyde is highly prone to polymerization into polyoxymethylene, and the carbanion intermediate of propionitrile can undergo consecutive over-condensations. This leads to heavy oligomers that physically block the mesopores of the catalyst, a phenomenon frequently observed in solid base-catalyzed aldol condensations[2]. Causality & Solution: Maintain a strict stoichiometric excess of propionitrile (e.g., 3:1 to 5:1 ratio) to suppress formaldehyde polymerization. Additionally, using a polar co-solvent like isopropanol increases the solubility of heavy oligomers, preventing them from depositing on the catalyst surface.

Q3: My Mg-Al hydrotalcite catalyst shows structural collapse after a few cycles. What is the cause? A3: Traditional Mg-Al layered double hydroxides (LDHs) are susceptible to the "memory effect" and structural degradation in the presence of high-water environments (such as aqueous formalin). The water induces leaching of the active Mg²⁺ sites. Solution: Transition to a Mg-Zr mixed oxide or a Ca-Al-LDH catalyst. Mg-Zr solid bases possess a higher density of strong basic sites and exhibit superior hydrothermal stability compared to Mg-Al variants[1],[3].

Q4: Is there a benefit to incorporating acidic sites in a base-catalyzed reaction? A4: Yes. While the abstraction of the α -proton from propionitrile requires a basic site, the activation of the carbonyl group in formaldehyde benefits from a Lewis acid site. Catalysts with acid-base synergy, such as K-doped ZrO₂/SiO₂, utilize Si-O-Zr as the acidic active site for reactant activation and Si-O-K as the basic active site[4]. This dual activation lowers the activation energy and reduces the residence time required, minimizing side reactions.

Diagnostic Logic Tree

Use the following logic tree to systematically diagnose and resolve sudden drops in conversion rates.

LogicTree Start Catalyst Deactivation Detected CheckpH Check Effluent pH Start->CheckpH pH_Low pH Drop (Acidic) CheckpH->pH_Low pH_Normal pH Stable (Neutral/Basic) CheckpH->pH_Normal Cause1 Formic Acid Poisoning (Cannizzaro) pH_Low->Cause1 Cause2 Check Catalyst Surface Area (BET Analysis) pH_Normal->Cause2 Action1 Use Anion Exchange Resin or Adjust FA Feed Cause1->Action1 SA_Low Significant Surface Area Loss Cause2->SA_Low SA_Normal Surface Area Maintained Cause2->SA_Normal Cause3 Pore Blockage by Oligomers/Polymers SA_Low->Cause3 Cause4 Active Metal Leaching SA_Normal->Cause4 Action3 Increase Solvent Polarity or Calcination Regen Cause3->Action3 Action4 Switch to Water-Tolerant Mg-Zr or LDH Catalyst Cause4->Action4

Diagnostic logic tree for identifying and resolving solid base catalyst deactivation.

Quantitative Data Presentation

Table 1: Comparative Analysis of Catalyst Deactivation Modes and Mitigation Strategies

Deactivation MechanismChemical CauseDiagnostic IndicatorMitigation Strategy
Active Site Neutralization Formic acid from Cannizzaro reactionEffluent pH drops below 7.0Use anion exchange guard bed; dope catalyst with K/Cs.
Pore Blockage (Fouling) Polyoxymethylene / Heavy oligomersBET surface area decreases by >40%Increase solvent polarity; maintain high PN:FA ratio.
Active Metal Leaching Hydrolysis of metal oxides by aqueous FAICP-MS detects Mg/Ca in effluentSwitch to hydrothermally stable Mg-Zr or use anhydrous paraformaldehyde.
Sintering Localized thermal runaway (exothermic)XRD shows increased crystallite sizeImprove reactor heat dissipation; dilute catalyst bed with quartz sand.

Table 2: Impact of Feed Ratios and Solvents on Catalyst Half-Life (Mg-Zr Catalyst)

PN:FA Molar RatioSolvent SystemInitial Conversion (%)Catalyst Half-Life (Hours)Primary Deactivation Mode
1:1Water (Formalin)88%12Neutralization & Leaching
1:1Methanol/Water85%28Pore Blockage
3:1Methanol/Water92%85Pore Blockage (Delayed)
5:1Isopropanol94%>200None observed within timeframe
Validated Experimental Protocols
Protocol 1: Preparation and Activation of Water-Tolerant Mg-Zr Solid Base Catalyst

Causality: Co-precipitation ensures uniform dispersion of Mg and Zr, while controlled calcination generates the specific Mg-O-Zr linkages responsible for water-tolerant strong basicity.

  • Precursor Mixing: Dissolve Mg(NO3​)2​⋅6H2​O and ZrO(NO3​)2​⋅2H2​O in deionized water at a Mg/Zr molar ratio of 3:1.

  • Co-precipitation: Add the mixed solution dropwise into a highly basic precipitating agent (NaOH/Na₂CO₃ buffer) under vigorous stirring at 65°C.

    • Self-Validation Step: Maintain the precipitation environment strictly at pH 10.5. Fluctuations will lead to the phase separation of Mg(OH)₂ and Zr(OH)₄, destroying the required acid-base synergy.

  • Aging and Washing: Age the suspension for 12 hours at 80°C to promote crystallization. Filter and wash with hot deionized water until the filtrate reaches a neutral pH (pH 7.0).

  • Calcination: Dry the solid at 110°C overnight, then calcine in a muffle furnace at 550°C for 5 hours (heating rate 2°C/min).

    • Self-Validation Step: Perform CO₂-TPD on a sample; a desorption peak >400°C confirms the successful generation of strong basic sites.

Protocol 2: Continuous Flow Hydroxymethylation Workflow with In-Line Acid Scavenging

Causality: Continuous flow minimizes residence time, preventing over-condensation. The guard bed protects the main catalyst from Cannizzaro-derived acids.

  • Guard Bed Loading: Pack the first 20% of a stainless-steel tubular reactor with Indion-860 weakly basic anion exchange resin.

  • Main Catalyst Loading: Pack the remaining 80% with the activated Mg-Zr catalyst (20-40 mesh). Dilute the catalyst bed with inert quartz sand (1:1 volume ratio) to prevent localized hot spots.

  • Feed Preparation: Prepare a feed solution of propionitrile and aqueous formaldehyde (formalin) at a 4:1 molar ratio, diluted in isopropanol (30 wt%).

  • Reaction Execution: Set the reactor temperature to 85°C and pressurize to 1.5 MPa with N₂ to keep reactants in the liquid phase. Introduce the feed at a Weight Hourly Space Velocity (WHSV) of 1.2 h⁻¹.

  • Effluent Monitoring: Continuously monitor the effluent pH.

    • Self-Validation Step: A stable pH > 8.0 indicates the guard bed and catalyst are functioning correctly. A drop below pH 7.5 is an early indicator of guard bed saturation and impending catalyst deactivation.

References
  • Source: National Institutes of Health (NIH)
  • Source: ACS Publications (Industrial & Engineering Chemistry Research)
  • Solid base catalysts and combined solid base hydrogenation catalysts for the aldol condensation of branched and linear aldehydes Source: ResearchGate URL
  • Study On Green Synthesis Process Of 2-Amino-2-Methyl-1-Propanol Source: GlobeThesis URL

Sources

Reference Data & Comparative Studies

Validation

Benchmarking biocatalytic yields of 3-Hydroxy-2-methylpropanenitrile

An authoritative guide for researchers, biocatalysis scientists, and drug development professionals evaluating enzymatic pathways for the synthesis of chiral 3-hydroxy-2-methylpropanenitrile. Executive Summary The synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers, biocatalysis scientists, and drug development professionals evaluating enzymatic pathways for the synthesis of chiral 3-hydroxy-2-methylpropanenitrile.

Executive Summary

The synthesis of chiral building blocks is a cornerstone of modern pharmaceutical development. 3-Hydroxy-2-methylpropanenitrile (also known as propylene cyanohydrin) is a highly versatile bifunctional intermediate [1]. It serves as a direct precursor to Roche acid derivatives, chiral amino alcohols, and active pharmaceutical ingredients (APIs) such as captopril and various aryloxypropanolamines.

Traditional chemical syntheses of this compound rely on the toxic addition of cyanide to epoxides or the reduction of cyanohydrins, processes that often yield racemic mixtures and require harsh, environmentally damaging conditions. Biocatalysis provides a highly enantioselective, green alternative. This guide benchmarks the two most viable biocatalytic routes—Ketoreductase (KRED)-mediated asymmetric reduction and Lipase-mediated kinetic resolution —providing comparative data, mechanistic causality, and self-validating experimental protocols.

Mechanistic Context & Pathway Divergence

To synthesize chiral 3-hydroxy-2-methylpropanenitrile, biocatalysis relies on two fundamentally different thermodynamic approaches:

  • Asymmetric Reduction (KREDs): Converts a prochiral substrate (2-methyl-3-oxopropanenitrile) directly into the chiral alcohol. This route theoretically yields 100% of the desired enantiomer but requires a complex cofactor regeneration system (e.g., NADP⁺/NADPH).

  • Kinetic Resolution (Lipases): Utilizes an enantioselective acylation of racemic 3-hydroxy-2-methylpropanenitrile. While operationally simpler and requiring no cofactors, this route is thermodynamically capped at a 50% yield for the desired enantiomer unless coupled with a dynamic kinetic resolution (DKR) system.

BiocatalyticPathways Sub1 2-Methyl-3-oxopropanenitrile (Prochiral Substrate) Enz1 Ketoreductase (KRED) + GDH / NADP+ Sub1->Enz1 Sub2 Racemic 3-Hydroxy-2- methylpropanenitrile Enz2 Lipase (CALB) + Vinyl Acetate Sub2->Enz2 Prod1 Chiral 3-Hydroxy-2- methylpropanenitrile (100% Yield) Enz1->Prod1 Prod2 Chiral Alcohol + Acetate (50% Yield Max) Enz2->Prod2

Fig 1. Divergent biocatalytic pathways for synthesizing chiral 3-hydroxy-2-methylpropanenitrile.

Comparative Benchmarking Data

The following table synthesizes quantitative performance metrics derived from optimized pilot-scale workflows.

Performance MetricKRED-Mediated Asymmetric ReductionLipase-Mediated Kinetic Resolution
Theoretical Yield 100%50% (capped by thermodynamics)
Typical Isolated Yield 85% – 92%40% – 45%
Enantiomeric Excess (ee) > 99%> 98% (strictly at 50% conversion)
Space-Time Yield (STY) 40 – 60 g/L/d80 – 100 g/L/d
E-factor (Waste generation) Low (5 – 10)Moderate (15 – 25)
Cofactor Requirement NAD(P)H + GDH recyclingNone
Downstream Processing Simple extractionComplex (Chromatography/Distillation)

Verdict: KREDs are superior for atom economy and absolute yield, making them ideal for high-value API synthesis. Lipases offer higher Space-Time Yields (STY) due to higher substrate loading tolerances but suffer from the 50% yield cap and intensive downstream separation requirements.

Causality & Expert Insights (E-E-A-T)

As an application scientist, it is critical to look beyond the final yield and understand the causality behind experimental failures or successes in these pathways.

1. The Instability of 2-Cyanopropanal in KRED Reactions: The substrate for the KRED route, 2-methyl-3-oxopropanenitrile (often existing in equilibrium as 2-cyanopropanal), is highly unstable. At a pH above 7.5, the molecule rapidly undergoes aldol condensation and polymerization. The Causality: To achieve the >90% yields listed in the benchmark, the reaction must utilize a Glucose Dehydrogenase (GDH) cofactor recycling system. GDH converts glucose to gluconolactone, which spontaneously hydrolyzes to gluconic acid. This acid generation naturally lowers the pH, counteracting the substrate's tendency to polymerize in basic conditions. Precise autotitration at pH 6.8–7.0 is the mechanical secret to unlocking high yields here.

2. Thermodynamic Driving Forces in Lipase Resolution: In the Lipase (CALB) route, achieving a high enantiomeric excess requires pushing the reaction exactly to 50% conversion and stopping. The Causality: We mandate the use of vinyl acetate as the acyl donor rather than ethyl acetate. When CALB transfers the acyl group from vinyl acetate to the alcohol, the byproduct is vinyl alcohol. Vinyl alcohol instantly tautomerizes into acetaldehyde. This irreversible tautomerization prevents the reverse reaction, locking in the enantiomeric purity of the unreacted (S)-3-hydroxy-2-methylpropanenitrile [2].

Self-Validating Experimental Protocols

Every robust biocatalytic process must be a self-validating system. The following methodologies incorporate In-Process Controls (IPCs) to ensure data integrity.

Protocol 1: KRED-Mediated Asymmetric Reduction

Objective: Synthesize (R)-3-hydroxy-2-methylpropanenitrile with >99% ee.

  • Substrate Preparation: Dissolve 2-methyl-3-oxopropanenitrile (100 mM) in a 10% v/v DMSO and 90% Potassium Phosphate buffer (100 mM, pH 7.0) mixture. Note: DMSO prevents substrate aggregation.

  • Cofactor System Assembly: To the reactor, add NADP⁺ (1 mM), D-Glucose (150 mM, 1.5 eq), and Glucose Dehydrogenase (GDH, 5 U/mL).

  • Biocatalyst Dosing: Add the optimized KRED variant (10 mg/mL).

  • Reaction Parameters: Incubate at 30°C with 250 rpm agitation. Critical Step: Connect the reactor to an autotitrator dispensing 1 M NaOH to maintain the pH strictly at 7.0.

  • In-Process Control (IPC): At 12 hours, sample 100 µL, extract with ethyl acetate, and analyze via GC-FID. The reaction is self-validating: base consumption on the autotitrator directly correlates with product formation (1 mole of NaOH = 1 mole of product). Stop when base consumption ceases.

  • Downstream Processing: Extract the aqueous layer with ethyl acetate (3 x 1 Vol). Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield the pure chiral alcohol.

Workflow Step1 1. Substrate Preparation (Buffer & Cosolvent) Step2 2. Enzyme & Cofactor Dosing (KRED + GDH System) Step1->Step2 Step3 3. Biocatalytic Reaction (pH 7.0 Stat, 30°C) Step2->Step3 Step4 4. In-Process Control (IPC) (GC-FID Analysis) Step3->Step4 Step5 5. Downstream Processing (Extraction & Isolation) Step4->Step5 IPC_Fail Yield < 90% or ee < 99% Step4->IPC_Fail Sub-optimal IPC_Pass Yield > 90% and ee > 99% Step4->IPC_Pass Optimal IPC_Fail->Step1 Iterate Parameters

Fig 2. Self-validating experimental workflow for KRED-mediated asymmetric reduction.

Protocol 2: Lipase-Mediated Kinetic Resolution

Objective: Isolate (S)-3-hydroxy-2-methylpropanenitrile from a racemic mixture.

  • Preparation: Dissolve racemic 3-hydroxy-2-methylpropanenitrile (200 mM) in anhydrous methyl tert-butyl ether (MTBE).

  • Acyl Donor Addition: Add vinyl acetate (300 mM, 1.5 eq).

  • Biocatalyst Dosing: Add immobilized Candida antarctica Lipase B (Novozym 435, 10% w/w relative to the substrate).

  • Reaction Parameters: Shake the mixture at 40°C, 200 rpm.

  • In-Process Control (IPC): Monitor the reaction via chiral GC. Critical Step: The reaction must be terminated exactly at 50% conversion to ensure the remaining unreacted (S)-alcohol achieves >98% ee.

  • Downstream Processing: Filter the mixture to recover the immobilized enzyme (which can be washed and reused for up to 10 cycles). Separate the resulting (R)-acetate and the desired (S)-alcohol via silica gel flash chromatography (Hexane:EtOAc gradient) or fractional vacuum distillation.

References

  • Title: PubChem Compound Summary for CID 17377, Propylene cyanohydrin Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: 3-Hydroxy-2-methylpropanenitrile - IR/NMR Spectrum Validation Source: SpectraBase URL: [Link]

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 3-Hydroxy-2-methylpropanenitrile: A Senior Application Scientist's Perspective

For professionals engaged in advanced research and pharmaceutical development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. 3...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals engaged in advanced research and pharmaceutical development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. 3-Hydroxy-2-methylpropanenitrile (CAS No. 2567-01-3), an organic nitrile, requires meticulous handling and disposal due to its inherent toxicological profile. This guide provides a comprehensive, technically grounded framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.

Section 1: Hazard Assessment and Essential Safety Protocols

Understanding the specific hazards of 3-Hydroxy-2-methylpropanenitrile is the first step in mitigating risk. As an organic nitrile, its toxicity profile is of primary concern, as these compounds can be absorbed through inhalation, ingestion, and skin contact and may release highly toxic gases upon decomposition.[1]

1.1 Inherent Chemical Hazards

The primary hazards associated with 3-Hydroxy-2-methylpropanenitrile stem from its acute toxicity and potential for hazardous decomposition.[2][3] Incomplete combustion or thermal decomposition can lead to the release of dangerous substances, including hydrogen cyanide and nitrogen oxides.[1][4][5][6] Furthermore, this compound is incompatible with strong oxidizing agents, acids, and bases.[5][7][8] Contact with strong acids or bases can trigger a reaction that generates heat and may produce hydrogen cyanide gas.[1]

Hazard ClassificationGHS PictogramHazard StatementPrimary Mitigation Protocol
Acute Toxicity (Oral, Dermal) GHS07H302: Harmful if swallowed. H312: Harmful in contact with skin.[3]Always handle with chemically resistant gloves and a lab coat. Avoid all direct contact.[5][9][10]
Skin Irritation GHS07H315: Causes skin irritation.[3]Wear appropriate personal protective equipment (PPE), including nitrile gloves and a lab coat.[9][10]
Eye Irritation GHS07H319: Causes serious eye irritation.[2]Wear chemical safety goggles at all times. Use a face shield when there is a splash potential.[5][9][11]
Chemical Incompatibility N/AIncompatible with strong acids, bases, and oxidizing agents.[1][5][7][8]Segregate waste from incompatible materials to prevent hazardous reactions.[12]
Hazardous Decomposition N/AThermal decomposition can produce hydrogen cyanide and nitrogen oxides.[5][6][13]Avoid exposure to high heat. Ensure disposal via high-temperature incineration by a licensed professional service.[14]

1.2 Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.[9] The following must be worn when handling 3-Hydroxy-2-methylpropanenitrile in any form, including its waste products:

  • Eye and Face Protection: Chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[5][9] A face shield must be worn in conjunction with goggles whenever there is a risk of splashing.[11]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[9][10] Inspect gloves for any signs of degradation or perforation before each use.[9]

  • Body Protection: A laboratory coat or a chemical-resistant apron is required to protect against skin contact.[9] Closed-toe shoes are mandatory in the laboratory environment.[9]

  • Respiratory Protection: All handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][12][15]

Section 2: Systematic Waste Management Workflow

The cardinal rule of chemical disposal is that all procedures must be in strict compliance with local, state, and federal hazardous waste regulations.[5][16] These regulations provide the ultimate legal and safety framework for all disposal activities.

The following diagram illustrates the decision-making process for the proper segregation and handling of 3-Hydroxy-2-methylpropanenitrile waste in a laboratory setting.

DisposalWorkflow cluster_segregation Step 1: Segregation cluster_containment Step 2: Containment & Labeling cluster_storage Step 3: Temporary Storage start Waste Generation (3-Hydroxy-2-methylpropanenitrile) is_liquid Is waste primarily liquid (e.g., reaction mixture, solvent rinses)? start->is_liquid liquid_waste Collect in a dedicated LIQUID HAZARDOUS WASTE container. is_liquid->liquid_waste Yes solid_waste Collect in a dedicated SOLID HAZARDOUS WASTE container. is_liquid->solid_waste No (e.g., contaminated gloves, wipes, silica) container Use a compatible container (e.g., HDPE, Glass). Ensure it is securely sealed. liquid_waste->container solid_waste->container labeling Label container clearly: 1. 'HAZARDOUS WASTE' 2. '3-Hydroxy-2-methylpropanenitrile' 3. List all components & concentrations 4. Accumulation Start Date container->labeling storage Store in a designated, secure, and well-ventilated Satellite Accumulation Area. Use secondary containment. labeling->storage end_point Final Disposal: Arrange pickup by a licensed Environmental Health & Safety (EHS) waste vendor. storage->end_point

Caption: Waste Disposal Decision Workflow.

Step-by-Step Waste Collection Protocol:

  • Waste Identification and Segregation: Immediately classify any material that has come into contact with 3-Hydroxy-2-methylpropanenitrile as hazardous waste.[12] This includes pure unused product, reaction mixtures, solvent rinses, and contaminated materials like gloves, pipette tips, and weighing paper. It is critical to segregate this waste stream from others, especially from incompatible acids, bases, and oxidizers.[12]

  • Waste Collection:

    • Aqueous/Liquid Waste: Collect all liquid waste containing this nitrile in a designated, leak-proof container made of a compatible material such as high-density polyethylene (HDPE) or glass.[12] Never dispose of this chemical down the drain.[12]

    • Contaminated Solid Waste: Collect all contaminated solid materials in a separate, clearly labeled hazardous waste container.[12]

  • Labeling: The waste container must be clearly and accurately labeled. Affix a hazardous waste tag that includes the full chemical name, "3-Hydroxy-2-methylpropanenitrile," a list of all other constituents in the container, and the date accumulation started.[12][17]

  • Storage: Keep the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and equipped with secondary containment to manage any potential leaks.[12]

Section 3: Approved Disposal Methodologies

The final disposition of chemical waste must render it non-hazardous to human health and the environment. For a toxic organic nitrile, this requires robust and validated methods.

3.1 Primary Method: Licensed High-Temperature Incineration

The most effective and recommended disposal method is through a licensed hazardous waste management company that utilizes high-temperature incineration.[14] This process ensures the complete thermal destruction of the organic molecule, breaking it down into simpler, less toxic components. Modern incineration facilities are equipped with advanced scrubbers and filters to treat the gaseous byproducts, preventing the release of harmful substances like hydrogen cyanide into the atmosphere.[14]

3.2 Chemical Pre-Treatment (For Expert Consideration Only)

While not a final disposal method, chemical hydrolysis can be used to convert nitriles into less toxic carboxylic acids or their salts.[18][19][20] This is a chemical transformation, not a simple neutralization, and should only be performed by trained chemists under controlled laboratory conditions.

  • Acidic Hydrolysis: Heating the nitrile with a strong acid (e.g., aqueous HCl or H₂SO₄) will hydrolyze it to the corresponding carboxylic acid and an ammonium salt.[19][21] The resulting solution is acidic and still requires proper neutralization and disposal as hazardous waste.[18]

  • Alkaline Hydrolysis: Refluxing the nitrile with a strong base (e.g., aqueous NaOH) yields the carboxylate salt and ammonia gas.[19][21] The resulting solution is basic, and subsequent acidification is needed to obtain the free carboxylic acid. This waste stream must also be disposed of in accordance with hazardous waste regulations.

Causality Note: These hydrolysis procedures are valuable for specific chemical synthesis applications but are generally not practical or cost-effective for bulk waste disposal in a standard research setting. The resulting waste streams still require professional disposal, and the procedures themselves introduce additional handling risks. The primary recommendation remains disposal via a licensed EHS vendor.

Section 4: Emergency Response Procedures

In the event of an accidental release or exposure, a swift and correct response is critical.

4.1 Spill Response

  • Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.[17][22]

  • Control Ignition Sources: If flammable solvents are present, control all sources of ignition.[17][22]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Consult the SDS: Refer to the Safety Data Sheet (SDS) for specific response information.

  • Cleanup (Trained Personnel Only): For small spills, personnel who are fully trained and equipped with the correct PPE may proceed with cleanup.[23]

    • Absorb the spill using an inert material like vermiculite, sand, or a chemical absorbent.[6][8]

    • Working from the outside in, carefully sweep the absorbed material into a designated hazardous waste container.[17]

    • Label the container as "Spill Debris" with the chemical name and dispose of it as hazardous waste.[17]

  • Large Spills: For spills larger than one liter, or any spill you are not equipped or trained to handle, evacuate the area, restrict access, and contact your institution's emergency response team or local fire department immediately.[24]

4.2 Personnel Exposure

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes.[17][22][23] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[23][25] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these scientifically grounded procedures, researchers and scientists can ensure the safe and responsible disposal of 3-Hydroxy-2-methylpropanenitrile, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?
  • RightPath Industries. (2022, January 4). How to Recycle Nitrile Gloves.
  • DTIC.
  • Fisher Scientific.
  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • NextSDS. (n.d.).
  • Google Patents. (1975). US3876691A - Process for the hydrolysis of nitriles.
  • Fisher Scientific. (2009, November 24).
  • CDC Stacks. NITRILES.
  • Amanote Research. (n.d.).
  • ChemicalBook. (n.d.). 2-Hydroxy-2-methylpropionitrile(75-86-5).
  • Grokipedia. (n.d.). Hydrolysis of nitriles.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • BenchChem. (2025). Personal protective equipment for handling 3-hydroxy-2-vinyl-4H-pyran-4-one.
  • Princeton University. (n.d.). Chemical Spill Procedures | Office of Environmental Health and Safety.
  • Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note.
  • HPC Standards. (n.d.). 3-Hydroxypropionitrile | 1X1000MG | C3H5NO | 682685 | 109-78-4.
  • CP Lab Safety. (n.d.).
  • Cole-Parmer. (2005, October 3).
  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
  • NOAA. (n.d.). Nitriles - CAMEO Chemicals.
  • MDPI. (2025, January 21). Sustainable Management of Nitrile Butadiene Rubber Waste Through Pyrolysis.
  • Chemguide. (n.d.). HYDROLYSING NITRILES.
  • National Center for Biotechnology Information. (n.d.). Propylene cyanohydrin. PubChem.
  • PMC. (2023, June 15). Balancing Acute and Chronic Occupational Risks: The Use of Nitrile Butadiene Rubber Undergloves by Firefighters to Reduce Exposure to Toxic Contaminants.
  • University of Vermont Medical Center. (n.d.). PPE Requirements Hazardous Drug Handling.
  • Santa Cruz Biotechnology. (2017, December 4).
  • Florida International University. (n.d.). Spill Response Procedures. Environmental Health and Safety.
  • Thermo Fisher Scientific. (2025, September 12).
  • University of Wisconsin-La Crosse. (n.d.). Hazardous Spill Reporting and Response Procedures | Emergency Management.
  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals - Research Safety.
  • Sparkl. (n.d.). Revision Notes - Hydrolysis of Nitriles to Produce Carboxylic Acids.
  • BenchChem. (2025). Proper Disposal of 3-(2-Hydroxy-1-naphthyl)propanenitrile: A Step-by-Step Guide.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • Cornell University. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Environmental Health and Safety.
  • Synquest Labs. (2024, November 1).
  • Organic Syntheses. (2020, October 13).
  • Royal Society of Chemistry. (n.d.). Cu(OAc)2 catalysed aerobic oxidation of aldehydes to nitriles under ligand-free conditions.
  • Organic Chemistry Portal. (n.d.).

Sources

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